3,3-Dimethylpiperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624241 | |
| Record name | 3,3-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150668-82-9 | |
| Record name | 3,3-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethylpiperidin-4-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3-Dimethylpiperidin-4-one, a heterocyclic organic compound. Due to the limited availability of experimental data for this specific molecule in public literature, this guide furnishes key identifying information and predicted properties. To meet the technical requirements for experimental data and protocols, this document also presents a detailed analysis of a closely related, well-characterized derivative: 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one . This analogue serves as a valuable case study, illustrating the synthetic methodology and spectroscopic characteristics common to this class of compounds.
Chemical Structure and Identification of this compound
This compound belongs to the piperidin-4-one family, which are saturated heterocyclic ketones. The core structure is a six-membered ring containing a nitrogen atom, with a ketone functional group at the 4-position. The designation "3,3-dimethyl" indicates the presence of two methyl groups attached to the third carbon atom of the ring.
Table 1: Identifiers and Basic Properties of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 150668-82-9 |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| PubChem CID | 22278837[1] |
Physical and Chemical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported. The following table includes predicted data from chemical databases.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Boiling Point | 186.2 ± 15.0 °C |
| Flash Point | 76.4 ± 20.5 °C |
| Density | 0.925 ± 0.06 g/cm³ |
| pKa | Not Available |
| LogP | 0.9038 |
| Solubility | Soluble in water (151 g/L at 25 °C) |
Synthesis of Piperidin-4-ones: The Mannich Reaction
The most common and versatile method for the synthesis of piperidin-4-ones is the Mannich reaction.[2] This multicomponent condensation reaction typically involves an aldehyde, a primary or secondary amine (or ammonia), and a ketone with at least two α-hydrogens.
General Synthesis Workflow
The synthesis of a piperidin-4-one via the Mannich reaction follows a logical progression from starting materials to the final cyclic product. This workflow is depicted below.
References
In-Depth Technical Guide on the Biological Activity of 3,3-Dimethylpiperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,3-dimethylpiperidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigidified cyclohexane ring, bearing a carbonyl group and gem-dimethyl substitution at the C-3 position, serves as a versatile template for the design and synthesis of novel bioactive compounds. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and neuroprotective properties. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity
Derivatives of this compound have emerged as promising candidates in the realm of oncology, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The cytotoxic potential of several this compound derivatives has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values for representative compounds against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| I | 3-Chloro-3-methyl-2,6-diphenylpiperidin-4-one | H929 (Multiple Myeloma) | ~1-5 | [1] |
| II | 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | H929 (Multiple Myeloma) | <1 | [1] |
| IV | 3-Chloro-3-methyl-2,6-di-p-tolylpiperidin-4-one | H929 (Multiple Myeloma) | <1 | [1] |
| Compound 6a | 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivative | T47D (Breast Cancer) | 18.2 | [2] |
| Compound 6a | 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivative | OVCAR3 (Ovarian Cancer) | 29.8 | [2] |
| Compound 6a | 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivative | CA46 (Burkitt's Lymphoma) | 21.3 | [2] |
Signaling Pathways in Anticancer Activity
The anticancer effects of piperidin-4-one derivatives are often attributed to their ability to interfere with crucial signaling cascades within cancer cells. Two prominent pathways implicated are the NF-κB and JAK/STAT pathways.
NF-κB Signaling Pathway Inhibition:
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Certain piperidin-4-one derivatives have been shown to inhibit this pathway, leading to cancer cell death.
JAK/STAT Signaling Pathway Inhibition:
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling route that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.
Antimicrobial Activity
Several derivatives of this compound have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The introduction of different substituents on the piperidin-4-one ring has been shown to modulate the antimicrobial spectrum and potency.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 1a | 2,6-diaryl-3-methyl-4-piperidone | Staphylococcus aureus | 125 | [3] |
| 1a | 2,6-diaryl-3-methyl-4-piperidone | Escherichia coli | 250 | [3] |
| 1a | 2,6-diaryl-3-methyl-4-piperidone | Bacillus subtilis | 125 | [3] |
| 2a | 2,6-diaryl-3-methyl-4-piperidone | Staphylococcus aureus | 250 | [3] |
| 2a | 2,6-diaryl-3-methyl-4-piperidone | Escherichia coli | 500 | [3] |
| 2a | 2,6-diaryl-3-methyl-4-piperidone | Bacillus subtilis | 250 | [3] |
| 13 | N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus mutans | 250 | [4] |
| 13 | N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus sobrinus | 250 | [4] |
Analgesic Activity
The piperidine scaffold is a well-known pharmacophore in many centrally acting analgesics. Derivatives of this compound have also been explored for their potential to alleviate pain. In vivo models are commonly used to assess the analgesic effects of these compounds.
Quantitative Analgesic Activity Data
The analgesic activity is often measured by the increase in pain threshold or the reduction in pain-induced behaviors in animal models.
| Compound ID | Animal Model | Assay | Dose | % Analgesia / Effect | Reference |
| PD1 | Mice | Acetic acid-induced writhing | 10 mg/kg | Significant reduction in writhes (p < 0.01) | [5] |
| PD3 | Mice | Acetic acid-induced writhing | 10 mg/kg | Highly significant reduction in writhes (p < 0.01) | [5] |
| PD5 | Mice | Acetic acid-induced writhing | 10 mg/kg | Highly significant reduction in writhes (p < 0.01) | [5] |
Neuroprotective Activity
Neurodegenerative diseases pose a significant challenge to global health, and there is a continuous search for new therapeutic agents. Piperidine-containing compounds have shown promise in this area, with some this compound derivatives exhibiting neuroprotective properties in preclinical studies.
Signaling Pathways in Neuroprotection
The neuroprotective effects of piperidine derivatives may be mediated through the modulation of signaling pathways that are crucial for neuronal survival and function, such as the PI3K/Akt pathway.
PI3K/Akt Signaling Pathway Activation:
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major intracellular pathway that promotes cell survival, growth, and proliferation. Activation of this pathway can protect neurons from apoptosis and oxidative stress-induced damage.
References
- 1. saspublishers.com [saspublishers.com]
- 2. tips.sums.ac.ir [tips.sums.ac.ir]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of the 3,3-Dimethylpiperidin-4-one Scaffold in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel pharmacophores as building blocks for new chemical entities remains a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the piperidin-4-one moiety has garnered significant attention due to its presence in numerous biologically active compounds. This in-depth technical guide focuses on a specific, sterically constrained derivative: 3,3-dimethylpiperidin-4-one . The gem-dimethyl substitution at the C3 position introduces a unique conformational rigidity, which can be exploited to enhance binding affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds incorporating this promising core, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Synthesis of the this compound Core and Its Derivatives
The synthesis of piperidin-4-one scaffolds is often achieved through the versatile Mannich reaction. In the case of substituted piperidin-4-ones, such as the 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, a one-pot condensation reaction is a common and efficient method.
General Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones
A series of 3-chloro-3-methyl-2,6-diarylpiperidine-4-ones can be synthesized via a Mannich-type reaction. The general procedure involves the condensation of an appropriate aromatic aldehyde, 3-chloro-2-butanone, and an ammonium salt in an alcoholic solvent.[1]
Experimental Protocol: Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones [1]
-
A mixture of ammonium acetate (0.1 mol), the desired substituted benzaldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) is heated in ethanol.
-
Upon cooling to room temperature, the resulting colloidal suspension is dissolved in diethyl ether.
-
The solution is then treated with concentrated hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one.
-
The hydrochloride salt is filtered and washed with a mixture of ethanol and diethyl ether.
-
The free base is liberated by treating an alcoholic solution of the hydrochloride salt with aqueous ammonia, followed by dilution with water to precipitate the product.
-
The crude product is then purified by recrystallization from ethanol.
This synthetic approach allows for the introduction of various substituents on the aryl rings at the C2 and C6 positions, enabling the exploration of structure-activity relationships.
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably in oncology.
Anticancer Activity
Recent studies have highlighted the potential of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as anticancer agents.[1] These compounds have demonstrated cytotoxic effects against various hematological cancer cell lines.[1]
Table 1: Anticancer Activity of Selected 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones
| Compound ID | Ar (Aryl Group) | Cancer Cell Line | IC50 (µM) | Reference |
| II | 4-chlorophenyl | Myeloma | Data not specified in abstract | |
| IV | 4-methylphenyl | Myeloma | Data not specified in abstract |
Note: Specific IC50 values were not available in the abstracts of the provided search results. Further research into the full-text articles is required to populate this table with precise quantitative data.
The anticancer mechanism of these compounds appears to involve the induction of apoptosis. Studies have shown that treatment with these derivatives leads to an increased expression of the pro-apoptotic genes p53 and Bax.[1]
Experimental Workflow: Evaluation of Anticancer Activity
The evaluation of the anticancer potential of novel compounds typically involves a series of in vitro assays to determine their cytotoxic effects and to elucidate their mechanism of action.
Caption: Experimental workflow for anticancer evaluation.
Signaling Pathway: Induction of Apoptosis
The upregulation of p53 and Bax suggests that these compounds may trigger the intrinsic apoptosis pathway. p53, a tumor suppressor protein, can activate the transcription of Bax, a pro-apoptotic member of the Bcl-2 family. Increased Bax levels lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to programmed cell death.
Caption: Proposed intrinsic apoptosis signaling pathway.
Detailed Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate until the cells form a monolayer.
-
Compound Treatment: Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm (or between 550-600 nm depending on the reader) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest at a specific phase.
Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining [4][5]
-
Cell Treatment and Harvesting: Treat cells with the test compound at the desired concentration and for the appropriate duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a nucleic acid staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While initial studies have focused on its anticancer potential, the inherent structural features of this core suggest that its derivatives could be explored for a wider range of biological targets.
-
Kinase Inhibitors: The piperidine ring is a common feature in many kinase inhibitors. The conformational constraint imposed by the gem-dimethyl group could be leveraged to design potent and selective inhibitors of various kinases implicated in cancer and other diseases.
-
Central Nervous System (CNS) Targets: Piperidine-based structures are prevalent in drugs targeting CNS receptors, such as GPCRs and ion channels. The lipophilicity and structural rigidity of the this compound core could be advantageous for designing brain-penetrant ligands with high affinity and selectivity for specific CNS targets, potentially leading to new treatments for neurodegenerative diseases and psychiatric disorders.
Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the mechanisms of action of compounds containing the this compound scaffold are warranted to fully realize its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on this exciting area of drug discovery.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Spectroscopic Profile of 3,3-Dimethylpiperidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylpiperidin-4-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a combination of predicted data and analysis based on structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are generated using established spectroscopic principles and computational models, offering a reliable baseline for experimental verification.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | m | 2H | H-2 |
| ~2.4 - 2.6 | t | 2H | H-5 |
| ~1.8 - 2.0 | t | 2H | H-6 |
| ~1.1 | s | 6H | 2 x CH₃ |
| ~1.5 - 2.5 | br s | 1H | NH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~210 - 215 | C=O (C-4) |
| ~55 - 60 | C-2 |
| ~45 - 50 | C-6 |
| ~40 - 45 | C-3 |
| ~35 - 40 | C-5 |
| ~25 - 30 | 2 x CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Broad | N-H Stretch |
| ~2960, 2870 | Strong | C-H Stretch (Aliphatic) |
| ~1715 | Strong | C=O Stretch (Ketone) |
| ~1465 | Medium | C-H Bend (CH₂) |
| ~1370 | Medium | C-H Bend (CH₃) |
| ~1100 - 1200 | Medium | C-N Stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Relative Intensity | Possible Fragment |
| 127 | High | [M]⁺ (Molecular Ion) |
| 112 | Medium | [M - CH₃]⁺ |
| 98 | Medium | [M - C₂H₅]⁺ or [M - CO]⁺ |
| 84 | High | [M - C₃H₇]⁺ or Alpha-cleavage fragments |
| 70 | Medium | Further fragmentation |
| 56 | High | Further fragmentation |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound and its derivatives. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Record the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Record the spectrum on the same instrument.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Thin Film (for oils): If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments, which helps in confirming the overall molecular structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
IUPAC name and CAS number for 3,3-dimethyl-4-piperidone
A Note on Nomenclature: This technical guide focuses on the compound 1,3-dimethyl-4-piperidone . Initial searches for "3,3-dimethyl-4-piperidone" did not yield significant results for a compound with this specific substitution pattern on the piperidone ring. It is a common occurrence in chemical literature for isomers to be misidentified, and it is highly probable that the intended compound of interest is the more extensively documented 1,3-dimethyl-4-piperidone.
This document provides a comprehensive overview of 1,3-dimethyl-4-piperidone, including its chemical identity, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
IUPAC Name: 1,3-dimethylpiperidin-4-one[1] CAS Number: 4629-80-5[1][2] Synonyms: 1,3-Dimethyl-4-piperidone, 1,3-Dimethylpiperdone, 4-Piperidinone, 1,3-dimethyl-[3]
Physicochemical Data
The following table summarizes the key physicochemical properties of 1,3-dimethyl-4-piperidone.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1][3] |
| Molecular Weight | 127.18 g/mol | [1] |
| Boiling Point | 62 °C @ 12 mmHg | [2] |
| Density | 0.950 g/cm³ | [2] |
| Refractive Index | 1.4580 | [2] |
| pKa (predicted) | 8.06 ± 0.40 | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in DMSO, methanol, ethanol, and ether; limited solubility in water. | [2][3] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification of a compound. While a comprehensive dataset is not publicly available, key spectral information has been reported.
| Spectrum Type | Description | Source |
| ¹H NMR | Spectra are available in public databases such as PubChem. | [1] |
| ¹³C NMR | Data for the hydrochloride salt of 1,3-dimethyl-4-piperidone has been published. | [4] |
Synthesis and Experimental Protocols
1,3-Dimethyl-4-piperidone is a valuable synthetic intermediate, and its core piperidone structure can be synthesized through various methods.[2][3][5] The Dieckmann condensation is a classical and effective method for the formation of the 4-piperidone ring.
Experimental Protocol: Synthesis via Dieckmann Condensation
This protocol outlines the synthesis of the N-substituted 4-piperidone ring system, which is the core of 1,3-dimethyl-4-piperidone, starting from a diester precursor.[6][7][8]
Objective: To synthesize an N-alkyl-4-oxopiperidine-3-carboxylate intermediate via intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation to yield the N-alkyl-4-piperidone.
Materials:
-
3,3'-methylimino-di-propionic acid diethyl ester (or similar N-substituted diester)
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., sodium hydride)
-
Anhydrous ethanol or another suitable solvent (e.g., benzene, THF)
-
Aqueous acid (e.g., HCl, H₂SO₄) for hydrolysis and neutralization
-
Standard laboratory glassware for reflux and extraction
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Cyclization (Dieckmann Condensation):
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 3,3'-methylimino-di-propionic acid diethyl ester in anhydrous ethanol.
-
Add a stoichiometric amount of sodium ethoxide to the solution. The base will deprotonate the α-carbon of one of the ester groups.
-
Heat the reaction mixture to reflux. The resulting carbanion will undergo an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a six-membered ring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC). The intermediate product is ethyl 1-methyl-4-oxopiperidine-3-carboxylate.[7]
-
-
Hydrolysis and Decarboxylation:
-
Once the cyclization is complete, cool the reaction mixture.
-
Add an excess of aqueous acid (e.g., 10% HCl) to the mixture.
-
Heat the mixture to reflux. The acidic conditions will hydrolyze the ester group to a carboxylic acid.
-
The resulting β-keto acid is unstable and will readily undergo decarboxylation upon heating, releasing carbon dioxide and forming the final 1-methyl-4-piperidone product.[7]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid carefully with a suitable base (e.g., NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-methyl-4-piperidone by vacuum distillation.
-
Applications in Research and Drug Development
1,3-Dimethyl-4-piperidone and other 4-piperidone derivatives are significant building blocks in medicinal chemistry.[2][3] They serve as precursors for a wide range of biologically active molecules.
-
Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and antiviral agents.[2] For instance, it is a crucial component in the synthesis of Alvimopan.
-
Agrochemicals: It plays a role in the development of agrochemicals like insecticides and herbicides.[2]
-
Curcumin Mimics: The 3,5-bis(ylidene)-4-piperidone scaffold, derived from 4-piperidones, is considered a curcumin mimic and exhibits diverse biological properties, including antitumor and anti-inflammatory activities.[9][10]
-
Analgesic and Antifungal Agents: Derivatives of 3-methyl-4-piperidone have been synthesized and screened for analgesic, local anaesthetic, and antifungal properties.[11][12]
Visualized Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of the 4-piperidone ring system via the Dieckmann condensation, followed by hydrolysis and decarboxylation.
References
- 1. 1,3-Dimethyl-4-piperidone | C7H13NO | CID 107311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS 4629-80-5: 1,3-Dimethyl-4-piperidone | CymitQuimica [cymitquimica.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. nbinno.com [nbinno.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: An In-Depth Technical Guide to 3,3-Dimethylpiperidin-4-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dimethylpiperidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigidified cyclohexane-like chair conformation, substituted with a gem-dimethyl group at the 3-position, provides a unique three-dimensional architecture for the strategic placement of pharmacophoric features. This distinct structural motif has been successfully incorporated into a diverse range of biologically active molecules, demonstrating its versatility as a template for designing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in oncology, neuroscience, and beyond.
Synthesis of the this compound Core
The construction of the this compound scaffold is most commonly achieved through a one-pot multicomponent Mannich reaction. This versatile reaction allows for the convergent assembly of the piperidinone ring from simple, commercially available starting materials.
A general synthetic approach involves the condensation of an aromatic aldehyde, methyl isopropyl ketone (3-methyl-2-butanone), and ammonium acetate in a suitable solvent, typically ethanol. The reaction proceeds through the formation of an imine from the aldehyde and ammonia (from ammonium acetate), followed by the nucleophilic attack of the enolate of methyl isopropyl ketone. A subsequent intramolecular cyclization and dehydration afford the desired 3,3-dimethyl-2,6-diarylpiperidin-4-one. Further modifications, such as chlorination at the 3-position, can be achieved to explore the structure-activity relationship.
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in various therapeutic areas. The following sections detail their roles as anticancer agents, opioid receptor modulators, and calcium channel blockers, supported by quantitative data.
Anticancer Activity
A significant area of investigation for this compound derivatives is in the field of oncology. Certain analogs, particularly 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have shown potent cytotoxic effects against a range of cancer cell lines, with a notable impact on hematological malignancies.[1][2][3] The mechanism of action for these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT and NF-κB pathways.
Table 1: Anticancer Activity of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives
| Compound | Ar Substituent | Cell Line | IC50 (µM) | Reference |
| II | 4-Cl | H929 (Multiple Myeloma) | ~1 | [1] |
| IV | 4-CH3 | H929 (Multiple Myeloma) | ~1 | [1] |
| II | 4-Cl | MV-4-11 (Leukemia) | <1 | [1] |
| IV | 4-CH3 | MV-4-11 (Leukemia) | <1 | [1] |
| V | 4-OCH3 | SNK1 (NK/T-cell lymphoma) | ~5 | [1] |
Opioid Receptor Modulation
The rigid piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, which share a similar structural framework with the 3,3-dimethyl counterparts, have been identified as potent and selective opioid receptor antagonists. These compounds have been instrumental in elucidating the role of different opioid receptors in pain and other physiological processes.
Table 2: Opioid Receptor Binding Affinities of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives
| Compound | N-Substituent | Receptor | Kᵢ (nM) | Reference |
| JDTic | (complex) | Kappa | 0.3 | [4] |
| JDTic | (complex) | Mu | 171 | [4] |
| JDTic | (complex) | Delta | >5000 | [4] |
Calcium Channel Blockade
The piperidine moiety is also a key structural feature in several classes of calcium channel blockers. While specific data for this compound derivatives as calcium channel blockers is limited, related 4-aminopiperidine derivatives have been shown to selectively block N-type calcium channels, which are implicated in pain signaling. This suggests that the this compound scaffold could be a valuable starting point for the design of novel analgesics targeting these channels. A novel 4-amino-piperidine derivative, C101, demonstrated selective inhibition of N-type calcium channels with an IC50 of 2.2 µM.[5]
Experimental Protocols
General Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones[1]
-
A mixture of ammonium acetate (0.1 mol), the appropriate aromatic aldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) in absolute ethanol is heated to reflux.
-
After cooling, the resulting mixture is dissolved in diethyl ether and extracted with concentrated hydrochloric acid.
-
The hydrochloride salt is precipitated, filtered, and washed with a mixture of ethanol and diethyl ether.
-
The free base is liberated by treatment with aqueous ammonia, followed by dilution with water.
-
The crude product is recrystallized from ethanol after treatment with activated charcoal to yield the pure 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivative.
Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Opioid Receptor Binding Assay (Radioligand Displacement)[6]
-
Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ) are prepared.
-
In a 96-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptor) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled test compound are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., naloxone).
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
N-type Calcium Channel Electrophysiology Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)[5]
-
Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the human N-type calcium channel (α1B, α2δ, and β3).
-
After 2-5 days of expression, whole-cell currents are recorded using the two-electrode voltage-clamp technique.
-
The standard external solution contains Ba²⁺ as the charge carrier to isolate calcium channel currents.
-
Oocytes are held at a holding potential of -80 mV, and currents are elicited by depolarizing voltage steps.
-
The test compound is applied to the bath at various concentrations, and the inhibition of the peak Ba²⁺ current is measured.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific intracellular signaling pathways. As potent anticancer agents, these compounds have been shown to modulate the JAK/STAT and NF-κB signaling cascades.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers, particularly hematological malignancies. Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Its aberrant activation is a key driver in many chronic inflammatory diseases and cancers. The inhibition of NF-κB activation by piperidin-4-one derivatives represents a promising therapeutic strategy for these conditions.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, underscores its importance in modern drug discovery. The demonstrated efficacy of these compounds as anticancer agents, opioid receptor modulators, and potential calcium channel blockers provides a strong foundation for further exploration and development. Future research efforts focused on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and exploring novel therapeutic applications will undoubtedly unlock the full potential of this remarkable chemical scaffold.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Derivatives of 3,3-Dimethylpiperidin-4-one: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of novel derivatives based on the 3,3-dimethylpiperidin-4-one core structure. It covers their synthesis, characterization, and biological activities, with a focus on their potential as therapeutic agents. This document details experimental protocols for key synthetic steps and presents quantitative biological data in a structured format for comparative analysis. Furthermore, it visualizes relevant biological pathways and experimental workflows using the DOT language for Graphviz.
Synthesis of Novel this compound Derivatives
The core this compound scaffold is a versatile starting point for the synthesis of a diverse range of derivatives. Key synthetic methodologies include the Mannich condensation and subsequent modifications to introduce various functionalities.
Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones
A significant class of derivatives, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has been synthesized and evaluated for its anti-cancer potential.[1] The synthesis is achieved through a one-pot Mannich condensation reaction.
Experimental Protocol:
A mixture of an appropriate aromatic aldehyde (0.2 mol), 3-chloro-2-butanone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol is heated to boiling. Upon cooling, the resulting viscous liquid is dissolved in diethyl ether and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt of the piperidin-4-one derivative. The salt is then filtered and washed. The free base is liberated by treating an alcoholic solution of the salt with aqueous ammonia, followed by dilution with water and recrystallization from ethanol.[1]
The yields of these reactions are generally good, ranging from 60% to 80%.[2]
Table 1: Synthesis and Physicochemical Properties of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives
| Compound ID | Ar (Aryl Group) | Yield (%) | Melting Point (°C) | Molecular Formula |
| I | Phenyl | 80 | 121.3 | C₁₈H₁₈ClNO |
| II | 4-Chlorophenyl | 75 | 139.8 | C₁₈H₁₆Cl₃NO |
| III | 4-Fluorophenyl | 65 | 145.2 | C₁₈H₁₆ClF₂NO |
| IV | 4-Methylphenyl | 78 | 136.1 | C₂₀H₂₂ClNO |
| V | 4-Methoxyphenyl | 60 | 119.5 | C₂₀H₂₂ClNO₂ |
Data sourced from Ramalingam et al., 2022.[1][2]
Synthesis of Imine and Oxime Derivatives
The ketone group at the C-4 position of the piperidine ring is a key site for further derivatization. For instance, 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one can be readily converted to its corresponding imine and oxime derivatives through condensation reactions with thiosemicarbazide and hydroxylamine hydrochloride, respectively.
Biological Activity of Novel Derivatives
Derivatives of this compound have shown promising activity in several therapeutic areas, most notably in oncology.
Anticancer Activity
The 3-chloro-3-methyl-2,6-diarylpiperidin-4-one series has demonstrated significant cytotoxic effects against various hematological cancer cell lines.[1]
Table 2: Anticancer Activity (IC₅₀, µM) of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives
| Compound ID | Myeloma Cell Line (RPMI-8226) | Leukemia Cell Line (U-937) | Lymphoma Cell Line (U-937) |
| II | Data not specified | Reduced cell growth | Reduced cell growth |
| IV | Data not specified | Reduced cell growth | Reduced cell growth |
Although specific IC₅₀ values are not provided in the primary literature, compounds II and IV were reported to reduce the growth of numerous hematological cancer cell lines.[1][3]
The anticancer mechanism of these compounds involves the upregulation of key pro-apoptotic genes.
Modulation of N-Type Calcium Channels
Certain 4-piperidinylaniline analogs have been identified as potent blockers of N-type voltage-gated calcium channels (CaV2.2).[4] These channels are crucial for neurotransmitter release at presynaptic terminals.[5][6]
Dopamine D4 Receptor Agonism
Derivatives of 3-aryl piperidine have been synthesized and evaluated as agonists for the dopamine D4 receptor, a G protein-coupled receptor involved in various neurological processes.[7]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
p53-Mediated Apoptosis
Compounds II and IV from the 3-chloro-3-methyl-2,6-diarylpiperidin-4-one series have been shown to increase the mRNA expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1][3] This suggests that their anticancer activity is, at least in part, mediated through the intrinsic apoptosis pathway.
Caption: p53-mediated apoptosis pathway induced by piperidinone derivatives.
N-Type Calcium Channel Signaling
The blockade of N-type calcium channels by piperidinone derivatives at the presynaptic terminal can inhibit the influx of calcium ions, which is a critical step for the release of neurotransmitters. This mechanism is relevant for the development of novel analgesics.
Caption: Inhibition of N-type calcium channel signaling by piperidinone derivatives.
Dopamine D4 Receptor Signaling
As agonists, certain piperidinone derivatives can activate the dopamine D4 receptor. This G protein-coupled receptor is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8]
Caption: Dopamine D4 receptor signaling pathway activated by piperidinone derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. The demonstrated anticancer activity, along with the modulation of key neurological targets, highlights the broad therapeutic potential of this class of compounds. Further investigation, including detailed structure-activity relationship studies and in vivo efficacy models, is warranted to fully explore the clinical potential of these novel derivatives.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presynaptic Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3-Dimethylpiperidin-4-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylpiperidin-4-one is a heterocyclic organic compound featuring a piperidone core structure with a gem-dimethyl substitution at the C3 position. This structural motif has garnered significant attention in medicinal chemistry and organic synthesis. The piperidine ring is a highly privileged scaffold, appearing in a vast number of approved pharmaceuticals and biologically active natural products.[1][2] The introduction of a gem-dimethyl group offers several advantages in drug design, including:
-
Conformational Rigidity: The dimethyl substitution restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for biological targets.
-
Metabolic Stability: The quaternary carbon at the C3 position blocks potential sites of metabolic oxidation, often enhancing the pharmacokinetic profile of a drug candidate.
-
Three-Dimensionality: It serves as an excellent starting point for creating complex three-dimensional molecules, such as spiropiperidines, which are increasingly sought after in drug discovery to explore novel chemical space.[1][3]
This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, establishing its role as a valuable and versatile building block for the synthesis of complex molecular architectures.
Synthesis and Physicochemical Properties
The synthesis of piperidin-4-ones is well-established, with the Mannich reaction being a common and efficient method.[4] For this compound, a variation of this reaction using isopropyl methyl ketone (3-methyl-2-butanone) is employed.
General Synthesis: Mannich-Type Cyclocondensation
A plausible synthetic route involves the one-pot condensation of an appropriate aldehyde (e.g., p-tolualdehyde), isopropyl methyl ketone, and ammonium acetate in ethanol. The reaction proceeds through the formation of an enone and subsequent Michael addition of ammonia, followed by intramolecular cyclization and dehydration to yield the piperidone ring.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and spectroscopic data for the parent compound, this compound.
| Property | Data |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| Appearance | Expected to be a solid or oil at room temperature. |
| ¹H NMR (CDCl₃, δ ppm) | Predicted: 3.10-3.20 (t, 2H, H5), 2.40-2.50 (s, 2H, H2), 1.90-2.10 (br s, 1H, NH), 1.10 (s, 6H, 2xCH₃). Note: Actual shifts may vary.[5][6] |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted: 210.0 (C=O), 55.0 (C2), 50.0 (C5), 45.0 (C3), 25.0 (2xCH₃). Note: Actual shifts may vary.[5][7] |
| IR (KBr, cm⁻¹) | Predicted: ~3300 (N-H stretch), ~2960 (C-H stretch), ~1715 (C=O stretch). |
Key Reactions and Transformations
This compound serves as a versatile intermediate for a wide range of chemical transformations, primarily involving the secondary amine and the ketone functional groups.
N-Functionalization Reactions
The secondary amine of the piperidine ring is a key site for introducing diversity. N-acylation and N-alkylation are fundamental transformations for modifying the scaffold.[8]
N-acylation is used to introduce amide functionalities, which are prevalent in pharmaceuticals. This is typically achieved by reacting the piperidone with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base.[9][10]
Experimental Protocol: N-Acylation with Acetyl Chloride
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).[8]
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acetyl-3,3-dimethylpiperidin-4-one.[8]
Reductive amination is a highly efficient one-pot method for N-alkylation, avoiding issues of over-alkylation common with direct alkylation using alkyl halides.[11] The process involves the formation of an iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ.[12][13]
Experimental Protocol: N-Benzylation via Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).
-
Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.[14]
-
Reduction: Carefully add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.[12][14] Stir for 12-16 hours at room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[12]
| Reaction | Reagents | Solvent | Yield (%) |
| N-Acetylation | Acetyl Chloride, Triethylamine | DCM | >90 |
| N-Benzylation | Benzaldehyde, NaBH(OAc)₃, Acetic Acid | DCE/DCM | 80-95 |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH) | Dioxane | >95 |
Yields are typical for these types of reactions on similar piperidone scaffolds and may vary.[14][15]
Reactions at the Carbonyl Group
The C4-keto group is a versatile handle for further derivatization, including reduction to an alcohol or conversion to other functional groups.
The ketone can be readily reduced to the corresponding secondary alcohol, 3,3-dimethylpiperidin-4-ol, using hydride reducing agents like sodium borohydride (NaBH₄).[16][17][18]
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M) in an Erlenmeyer flask.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise.
-
Reaction: Swirl the mixture and let it stand at room temperature for 15-30 minutes. The progress can be monitored by TLC.[19]
-
Work-up: Add water to the mixture and heat to boiling. If the product is a solid, cool the mixture in an ice bath to induce crystallization and collect the product by vacuum filtration.[17]
-
Purification: If necessary, the product can be recrystallized from a suitable solvent like aqueous methanol.
Synthesis of Spirocyclic Scaffolds
This compound is an ideal precursor for synthesizing spiropiperidines, where the C4 carbon of the piperidine ring serves as the spiro atom.[3] These scaffolds are of high interest in drug discovery due to their rigid, three-dimensional structures.[1] A common strategy involves the reaction of the piperidone with an appropriate bis-nucleophile or a related cyclization precursor. For example, reaction with isatin derivatives can lead to spiro[indoline-3,4'-piperidine] scaffolds.[20][21]
Experimental Protocol: Synthesis of a Spiro-oxindole-piperidine
-
Reaction Setup: In a suitable solvent like ethanol, combine N-protected this compound (1.0 eq), isatin (or a substituted derivative, 1.0 eq), and a secondary amine catalyst (e.g., pyrrolidine, 0.2 eq).
-
Reaction: Reflux the mixture for several hours, monitoring by TLC. The reaction proceeds via an initial aldol-type condensation followed by cyclization.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: The crude solid can be washed with cold ethanol and recrystallized to afford the pure spirocyclic product.
Applications in Drug Discovery
The 3,3-dimethylpiperidine scaffold is a key component in the design of various therapeutic agents, particularly kinase inhibitors. The rigid structure helps to orient functional groups for optimal interaction with the kinase hinge region and other binding pockets.
Kinase Inhibitors
Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site. The piperidine nitrogen can be functionalized to extend into solvent-exposed regions, improving properties like solubility, while other parts of the molecule engage in key hydrogen bonding and hydrophobic interactions. Derivatives of piperidin-4-one have been explored as inhibitors for various kinases, including Akt, FLT3, and Abl kinase.[22][23]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its key functional groups—the secondary amine and the ketone—provide orthogonal handles for a wide array of chemical modifications. The inherent structural features imparted by the gem-dimethyl group, such as increased metabolic stability and conformational constraint, make it an exceptionally attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors and complex spirocyclic molecules. The protocols and data presented in this guide underscore its utility and potential for further exploration in drug discovery and development.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chemrevlett.com [chemrevlett.com]
- 3. bepls.com [bepls.com]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. webassign.net [webassign.net]
- 18. webassign.net [webassign.net]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of Substituted 3,3-Dimethylpiperidin-4-ones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,3-dimethylpiperidin-4-one scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The gem-dimethyl substitution at the C3 position introduces unique stereochemical considerations that profoundly influence the molecule's three-dimensional structure, and consequently, its interaction with biological targets. This technical guide provides a comprehensive overview of the stereochemistry of substituted 3,3-dimethylpiperidin-4-ones, focusing on their synthesis, conformational analysis, and methods for stereochemical determination.
Conformational Analysis: The Dominant Chair Conformation
The piperidin-4-one ring, like cyclohexane, is not planar and adopts several conformations to minimize steric and torsional strain. The most stable and predominant conformation for this compound and its derivatives is the chair conformation .[1][2] In this conformation, substituents on the ring can occupy either axial or equatorial positions.
The presence of the gem-dimethyl group at the C3 position significantly influences the conformational equilibrium. To avoid steric hindrance, particularly 1,3-diaxial interactions, bulky substituents at the C2 and C6 positions strongly favor the equatorial orientation.[3] The two methyl groups at C3 will occupy one axial and one equatorial position in the chair conformation.
Computational studies have been employed to determine the relative conformational free energies of substituted piperidines. These calculations, often using force-field methods like COSMIC, can quantitatively predict the stability of different conformers and have shown that electrostatic interactions play a crucial role in determining conformational preferences, especially in protonated species.[4]
References
- 1. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. benchchem.com [benchchem.com]
- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Piperidin-4-one Scaffold: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic bioactive molecules.[1] Its versatile structure allows for extensive chemical modifications, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth review of piperidin-4-one compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action, presented with detailed experimental protocols and quantitative data to aid in the development of novel therapeutics.
Synthesis of Piperidin-4-one Derivatives
The most prevalent and efficient method for synthesizing 2,6-diaryl-piperidin-4-ones is the Mannich reaction .[2] This one-pot condensation reaction involves the reaction of an aldehyde, a ketone containing at least one α-hydrogen, and a primary or secondary amine or ammonia.
Experimental Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones
This protocol is a generalized procedure based on multiple reported syntheses.[2]
Materials:
-
Substituted aromatic aldehyde (0.2 mol)
-
Ethyl methyl ketone (0.1 mol)
-
Ammonium acetate (0.1 mol)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
10% Aqueous Ammonia
-
Diethyl ether
-
Animal charcoal
Procedure:
-
A mixture of the substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) is dissolved in ethanol.
-
The mixture is heated to boiling and then allowed to stand at room temperature overnight.
-
Concentrated HCl is added to the mixture to precipitate the hydrochloride salt of the piperidin-4-one.
-
The precipitate is collected by filtration and washed with a 1:1 mixture of ethanol and diethyl ether.
-
The free base is liberated by treating the hydrochloride salt with 10% aqueous ammonia.
-
The crude product is recrystallized from absolute ethanol, using animal charcoal for decolorization, to yield the purified 2,6-diaryl-3-methyl-4-piperidone.
Biological Activities of Piperidin-4-one Compounds
Piperidin-4-one derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of piperidin-4-one compounds against a range of cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data: Anticancer Activity of Piperidin-4-one Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24) | Multiple | Not Specified | - | [4] |
| 3,5-bis(2-chlorobenzylidene)-4-piperidone (H10) | Prostate Cancer | Not Specified | - | [4] |
| 2,5-di-Cl-benzylidene-N-methyl-4-piperidone | A549 (Lung) | MTT | < 5 | [4] |
| 2-Br-5-Cl-benzylidene-N-methyl-4-piperidone | A549 (Lung) | MTT | < 5 | [4] |
| 2-Cl-benzylidene-N-methyl-4-piperidone | A549 (Lung) | MTT | < 5 | [4] |
| 2-F-benzylidene-N-methyl-4-piperidone | A549 (Lung) | MTT | < 5 | [4] |
| Benzaldehyde-derived-N-methyl-4-piperidone | A549 (Lung) | MTT | < 5 | [4] |
Experimental Protocols for Anticancer Activity Evaluation:
-
MTT Assay for Cytotoxicity: This colorimetric assay is a widely used method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
-
Sulforhodamine B (SRB) Assay for Cytotoxicity: This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the wells five times with 1% (v/v) acetic acid and allow the plates to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm.
-
-
In Vivo Anticancer Activity using Ehrlich Ascites Carcinoma (EAC) Model: This in vivo model is used to evaluate the anticancer potential of compounds in a living organism.
-
Tumor Inoculation: Inject Swiss albino mice intraperitoneally with 2 x 10^6 EAC cells.
-
Compound Administration: After 24 hours, administer the test compounds intraperitoneally for a specified number of days. A standard drug like 5-fluorouracil is used as a positive control.
-
Evaluation of Anticancer Effect: Monitor the mice for an increase in lifespan, changes in body weight, and a reduction in tumor volume and viable tumor cell count in the ascitic fluid.
-
Hematological and Biochemical Analysis: Collect blood samples to analyze hematological parameters and serum for biochemical estimations to assess the safety of the compounds.
-
Antimicrobial Activity
Piperidin-4-one derivatives have shown promising activity against a variety of bacterial and fungal strains.[5] The introduction of different substituents on the piperidine ring allows for the modulation of their antimicrobial spectrum and potency.
Quantitative Data: Antimicrobial Activity of Piperidin-4-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Staphylococcus aureus | - | [6] |
| 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Escherichia coli | - | [6] |
| 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Candida albicans | - | [6] |
| Compound 1 (a 2,6-diaryl-3-methyl-4-piperidone) | Escherichia coli | - | [5] |
| Compound 1 (a 2,6-diaryl-3-methyl-4-piperidone) | Staphylococcus aureus | - | [5] |
| Compound 1 (a 2,6-diaryl-3-methyl-4-piperidone) | Bacillus subtilis | - | [5] |
| Compound 5h (a piperidin-4-one oxime ether) | Bacillus subtilis | Close to Streptomycin | [7] |
| Compound 5g (a piperidin-4-one oxime ether) | Aspergillus flavus | Similar to Amphotericin B | [7] |
| Compound 5j (a piperidin-4-one oxime ether) | Candida-51 | More active than Amphotericin B | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Certain piperidin-4-one analogues have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The underlying mechanism often involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
Quantitative Data: Anti-inflammatory Activity of Piperidin-4-one Derivatives
| Compound | Assay | Target | IC50 (µM) | Reference |
| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | NF-κB DNA binding | NF-κB | ~5 | [8] |
| EF31 | IκB kinase β inhibition | IKKβ | ~1.92 | [8] |
| EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone) | NF-κB DNA binding | NF-κB | ~35 | [8] |
| Curcumin | NF-κB DNA binding | NF-κB | >50 | [8] |
| Compound 2 (a piperidin-4-one imine derivative) | DPPH radical scavenging | Free radicals | 30.392 | [9] |
| Compound 1 (a piperidin-4-one) | DPPH radical scavenging | Free radicals | 37.802 | [9] |
Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (IL-6, TNF-α): Quantify the levels of cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: Analyze the expression levels of key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα) in cell lysates to determine the mechanism of action.
Neuroprotective Effects
Analogues of piperine, a naturally occurring piperidine alkaloid, have shown neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.[4] The mechanism of action is often linked to the activation of the Nrf2/Keap1 antioxidant pathway.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
-
Cell Culture: Culture neuron-like PC12 cells.
-
Induction of Oxidative Stress: Induce oxidative stress and neuronal damage by treating the cells with a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the piperidin-4-one analogues.
-
Cell Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay.
-
Mechanism of Action Studies:
-
Western Blot Analysis: Analyze the expression of Nrf2 and its downstream antioxidant enzymes (e.g., HO-1, NQO1) in cell lysates to confirm the activation of the Nrf2 pathway.
-
Reactive Oxygen Species (ROS) Measurement: Measure intracellular ROS levels using fluorescent probes like DCFH-DA.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which piperidin-4-one compounds exert their biological effects is crucial for rational drug design and optimization.
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. Certain piperidin-4-one derivatives have been shown to inhibit this pathway, often by targeting the IKK complex.[8]
References
- 1. Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,3-Dimethylpiperidin-4-one via Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylpiperidin-4-one is a valuable heterocyclic building block in medicinal chemistry and drug development. The piperidone core is a common scaffold in a wide range of biologically active compounds. The gem-dimethyl substitution at the C-3 position can impart unique conformational constraints and metabolic stability to drug candidates, making this particular derivative an attractive starting material for the synthesis of novel therapeutics. The Mannich reaction is a classic and powerful carbon-carbon bond-forming reaction that is widely used for the synthesis of β-amino carbonyl compounds, including various piperidin-4-one derivatives. This application note details the synthesis of this compound, exploring the direct Mannich reaction approach and providing a more controlled alternative synthetic route.
Reaction Principle
The synthesis of piperidin-4-ones via the Mannich reaction typically involves a one-pot condensation of a ketone, an aldehyde (commonly formaldehyde), and an amine or ammonia. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol or enolate of the ketone. A second aminomethylation and subsequent intramolecular cyclization and decarboxylation (if applicable) leads to the piperidin-4-one ring.
For the synthesis of this compound, the logical ketone precursor is 3-methyl-2-butanone (isopropyl methyl ketone). The reaction would involve the aminomethylation at the α-carbon of the methyl group. However, a significant challenge in this specific synthesis is the lack of regioselectivity. 3-Methyl-2-butanone has two enolizable positions (the methyl and methine carbons), leading to the formation of a mixture of isomeric β-amino ketones.
Due to this challenge, an alternative, more controlled two-step synthesis is also presented, involving the direct methylation of a protected 4-piperidone.
Experimental Protocols
Method A: Direct Mannich Reaction (General Approach)
This protocol outlines the general conditions for the Mannich reaction for the synthesis of substituted piperidones. Specific optimization would be required to favor the formation of this compound from 3-methyl-2-butanone.
Materials:
-
3-Methyl-2-butanone
-
Paraformaldehyde
-
Ammonium acetate or a primary amine hydrochloride (e.g., methylamine hydrochloride)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Hydrochloric acid (for hydrochloride salt formation and workup)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., Diethyl ether, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Reaction Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-butanone (1.0 eq), paraformaldehyde (2.2 eq), and ammonium acetate (1.1 eq).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid.
-
The product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with a cold solvent.
-
Alternatively, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to a pH > 10.
-
Extract the free base into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification is typically achieved by distillation under reduced pressure or column chromatography. Due to the formation of isomers, fractional distillation or careful chromatography is necessary.
Method B: Synthesis via Methylation of N-Boc-4-piperidone
This method provides a more controlled route to a protected form of this compound.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane (Methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Reaction Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.1 eq) portion-wise to the cooled solution. Stir the resulting mixture for 10-15 minutes at 0 °C.
-
Slowly add iodomethane (2.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to gradually warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous phase with additional diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a solid.
-
Triturate the solid with a mixture of 4% ethyl acetate in hexanes to afford the purified N-Boc-3,3-dimethylpiperidin-4-one.[1]
Data Presentation
| Compound | Synthesis Method | Yield | Physical Form | Spectroscopic Data |
| N-Boc-3,3-dimethylpiperidin-4-one | Methylation | 32% | Cream-colored solid | ¹H-NMR (300 MHz, CDCl₃) δ: 3.73 (t, 2H), 3.43 (br s, 2H), 2.49 (t, 2H), 1.49 (s, 9H), 1.13 (s, 6H).[1] |
| This compound (Predicted) | Mannich Reaction | N/A | N/A | Characterization data not available in the searched literature. Would require experimental determination. |
Note: The yield for the methylation method is based on the literature and may vary. Data for the direct Mannich reaction product is not available due to the challenges in isolating the pure compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Mannich reaction.
Caption: Workflow for the synthesis of N-Boc-3,3-dimethylpiperidin-4-one via methylation.
References
Application Notes and Protocols for N-acylation of 3,3-Dimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of 3,3-dimethylpiperidin-4-one is a fundamental transformation in synthetic organic chemistry, providing a versatile platform for the introduction of a wide array of functional groups. The resulting N-acyl derivatives are valuable intermediates in the synthesis of novel chemical entities with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in many biologically active compounds, and modification at the nitrogen atom can significantly influence the pharmacological properties of the molecule. These application notes provide detailed protocols for the N-acylation of this compound using common acylating agents, a summary of expected outcomes, and a generalized experimental workflow.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of piperidine derivatives, including sterically hindered analogues. The presented yields and reaction times are illustrative and may vary depending on the specific acylating agent and reaction conditions employed for this compound.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 2 - 4 | 85 - 95 |
| Acetic Anhydride | Pyridine | Dichloromethane | 4 - 8 | 80 - 90 |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 3 - 6 | 90 - 98 |
| Benzoyl Chloride | Aq. Sodium Hydroxide | Dichloromethane/Water | 1 - 2 | 88 - 96 |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride in an Organic Solvent
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir the mixture at room temperature for 10 minutes.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acylated product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-3,3-dimethylpiperidin-4-one.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol outlines the N-acylation of this compound using an acid anhydride, such as acetic anhydride, with pyridine as the base and catalyst.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride) (1.2 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (2.0 eq).
-
Addition of Acylating Agent: Add the acid anhydride (1.2 eq) to the mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40 °C) may be applied to accelerate the reaction if necessary. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl-3,3-dimethylpiperidin-4-one.
Protocol 3: N-Acylation under Schotten-Baumann Conditions
This protocol describes the N-acylation using an acyl chloride in a two-phase system, a classic method known as the Schotten-Baumann reaction.[1][2]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water.
-
Reaction Mixture: Add the aqueous NaOH solution to the solution of the piperidinone and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the vigorously stirred mixture.
-
Reaction Progression: Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with a fresh portion of DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Visualization
Caption: General workflow for the N-acylation of this compound.
References
Application Notes and Protocols: Synthesis of Potent Analgesics from 3,3-Dimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel analgesic compounds using 3,3-Dimethylpiperidin-4-one as a key starting material. The protocols described herein are based on established synthetic methodologies for potent opioid analgesics, such as fentanyl and its analogs. The introduction of gem-dimethyl substitution at the 3-position of the piperidine ring is a strategy to explore new structure-activity relationships (SAR) and potentially develop analgesics with unique pharmacological profiles.
Introduction
The piperidine scaffold is a cornerstone in the development of potent opioid analgesics.[1] The 4-anilidopiperidine structure, in particular, is a well-established pharmacophore responsible for the high analgesic potency of drugs like fentanyl.[2] This document outlines a synthetic route to a novel 3,3-dimethyl-substituted fentanyl analog. The key transformations include N-alkylation of the piperidine nitrogen, reductive amination of the ketone, and subsequent N-acylation of the resulting aniline.
Synthetic Workflow
The proposed synthetic pathway to the target analgesic, N-(1-(2-phenylethyl)-3,3-dimethylpiperidin-4-yl)-N-phenylpropanamide, is a three-step process commencing with the commercially available this compound.
Caption: Proposed synthetic workflow for the target analgesic.
Experimental Protocols
Step 1: Synthesis of 1-(2-Phenylethyl)-3,3-dimethylpiperidin-4-one
Protocol:
-
To a solution of this compound (1.0 eq) in acetonitrile (10 mL/g of starting material), add potassium carbonate (2.0 eq) and (2-bromoethyl)benzene (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 1-(2-phenylethyl)-3,3-dimethylpiperidin-4-one.
Step 2: Synthesis of 1-(2-Phenylethyl)-N-phenyl-3,3-dimethylpiperidin-4-amine
Protocol:
-
Dissolve 1-(2-phenylethyl)-3,3-dimethylpiperidin-4-one (1.0 eq) and aniline (1.2 eq) in anhydrous dichloromethane (15 mL/g of ketone).[3]
-
Add acetic acid (1.2 eq) to the solution.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.[3][4]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexanes with 1% triethylamine) to yield the desired amine.
Step 3: Synthesis of N-(1-(2-Phenylethyl)-3,3-dimethylpiperidin-4-yl)-N-phenylpropanamide (Target Analgesic)
Protocol:
-
Dissolve 1-(2-phenylethyl)-N-phenyl-3,3-dimethylpiperidin-4-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (20 mL/g of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final compound by recrystallization or column chromatography to obtain the target analgesic.
Quantitative Data
The following table summarizes typical reaction yields for the synthesis of fentanyl and its analogs, which can be used as a benchmark for the synthesis of the 3,3-dimethyl-substituted derivative.[4]
| Step | Reaction | Typical Yield (%) |
| 1. N-Alkylation | N-alkylation of 4-piperidone | 85-95 |
| 2. Reductive Amination | Reductive amination | 80-90 |
| 3. N-Acylation | N-acylation | 90-98 |
The analgesic potency of piperidine-based opioids can vary significantly with substitution. The following table presents pharmacological data for related compounds.
| Compound | Analgesic Potency (Morphine = 1) | Duration of Action |
| Morphine | 1 | 4-6 hours |
| Fentanyl | 50-100 | 0.5-1 hour |
| cis-3-Methylfentanyl | ~6684 | Shorter than morphine |
Mechanism of Action: Opioid Receptor Signaling
The analgesic effects of fentanyl and its analogs are primarily mediated by their agonist activity at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2]
References
Application of 3,3-Dimethylpiperidin-4-one Derivatives in Anti-Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention in oncology for their potential to modulate critical signaling pathways implicated in cancer progression. This document provides a detailed overview of the application of substituted piperidin-4-one derivatives, with a focus on their anti-cancer properties, mechanisms of action, and relevant experimental protocols. While direct derivatization of 3,3-dimethylpiperidin-4-one for anti-cancer applications is not extensively documented in publicly available literature, the data from closely related analogs, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, provide a strong rationale for its potential in this area.
Introduction to Piperidin-4-ones in Oncology
Piperidin-4-one derivatives have demonstrated a broad spectrum of biological activities, including potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1] These compounds often function by inducing apoptosis (programmed cell death) and inhibiting signaling pathways that are crucial for cancer cell survival and proliferation, such as the JAK/STAT and p53 pathways.[1][2] The structural versatility of the piperidin-4-one ring allows for the synthesis of a diverse library of compounds with tunable pharmacological properties.
Quantitative Anti-Cancer Activity Data
The anti-cancer efficacy of various piperidin-4-one derivatives has been quantified using in vitro cell viability and cytotoxicity assays. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values are presented below for a selection of compounds against different cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | Cell Type | IC50 / CC50 (µM) | Reference |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Compound II (p-chlorophenyl) | H929 | Multiple Myeloma | ~1 | [1] |
| Compound IV (p-methylphenyl) | H929 | Multiple Myeloma | ~1 | [1] | |
| Compound V (p-methoxyphenyl) | H929 | Multiple Myeloma | ~1 | [1] | |
| Compounds I-V | SNK1 | NK/T-cell lymphoma | >5 | [1] | |
| 3,5-bis(benzylidene)piperidin-4-ones | N-acryloyl derivatives | HSC-2, HSC-4, HL-60 | Head and Neck, Leukemia | Submicromolar | [3] |
| Furfurylidene 4-piperidone analogs | Compound 2d | Molt-4 | Leukemia | Significant cytotoxicity | [4] |
| Compound 3d | Molt-4 | Leukemia | Significant cytotoxicity | [4] | |
| N-substituted piperidines | Compound 6a | MCF-7, T47D | Breast Cancer | Active | [5] |
Signaling Pathways and Mechanisms of Action
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[6] Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers, particularly hematological malignancies.[1] Certain piperidin-4-one derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.[1]
Induction of p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. Many piperidin-4-one derivatives exert their anti-cancer effects by activating the p53 signaling pathway.[1] This leads to the upregulation of pro-apoptotic proteins such as Bax, which in turn triggers the mitochondrial pathway of apoptosis, culminating in the activation of caspases and cell death.[2][7]
Experimental Protocols
Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones
This protocol is adapted from a reported synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones.[1]
Materials:
-
Substituted benzaldehyde
-
3-Chloro-2-butanone
-
Ammonium acetate
-
Ethanol
-
Animal charcoal
Procedure:
-
A mixture of 0.1 mol of ammonium acetate, 0.2 mol of the appropriate substituted benzaldehyde, and 0.1 mol of 3-chloro-2-butanone is slowly heated in ethanol.
-
After the initial reaction, 2.0 g of animal charcoal is added to the alcoholic solution.
-
The solution is filtered while hot using Whatman filter paper to obtain a clear solution.
-
The filtered solution is allowed to cool and crystallize for 48 hours.
-
The resulting white crystals are collected, washed with ethanol, and dried.
-
The final products are characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Piperidin-4-one derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidin-4-one derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspase-3 and Bax, by Western blotting.[9]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay, and normalize samples.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with ECL substrate.
-
Imaging: Visualize the protein bands using an appropriate imaging system. β-actin is commonly used as a loading control.
Conclusion
Derivatives of the piperidin-4-one scaffold represent a promising class of compounds for the development of novel anti-cancer therapeutics. Their ability to target key oncogenic signaling pathways, such as the JAK/STAT and p53 pathways, provides a strong basis for their further investigation. The protocols and data presented herein offer a foundational guide for researchers interested in exploring the anti-cancer potential of this versatile chemical scaffold. Future studies focusing on the synthesis and evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential in oncology.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. tips.sums.ac.ir [tips.sums.ac.ir]
- 6. scispace.com [scispace.com]
- 7. Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
Crystallization Protocols for 3,3-Dimethylpiperidin-4-one Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the crystallization of 3,3-Dimethylpiperidin-4-one derivatives. These compounds are significant scaffolds in medicinal chemistry, and obtaining them in high purity and crystalline form is essential for their accurate characterization, subsequent biological evaluation, and drug development processes.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of various biologically active molecules. The presence of the gem-dimethyl group at the 3-position can impart specific conformational constraints and metabolic stability to the final compounds. Proper purification of these intermediates is critical, with crystallization being a primary method to ensure high purity and to obtain single crystals suitable for X-ray crystallographic analysis, which is crucial for structure-activity relationship (SAR) studies.
The crystallization of these derivatives is influenced by factors such as the nature and substitution pattern of the aryl groups at the 2- and 6-positions, as well as the substituent on the piperidine nitrogen. This document outlines various crystallization techniques and provides specific examples with quantitative data where available.
Data Presentation: Crystallization Parameters for this compound Derivatives
The following table summarizes various crystallization conditions for different this compound derivatives. Please note that yields are not always reported for the recrystallization step alone and may represent the overall yield of the synthesis.
| Derivative Name | Crystallization Solvent(s) | Temperature Conditions | Yield (%) |
| 2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one | Chloroform | Not specified | Not specified |
| 3,3-dimethyl-cis-2,6-di-p-tolylpiperidin-4-one | Benzene - Petroleum ether | Not specified | 48% (overall) |
| 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one | Distilled ethanol | Not specified | Not specified |
| (E)-N'-(3,3-dimethyl-2,6-diarylpiperidin-4-ylidene)-4-methoxybenzohydrazide derivatives | Ethanol | Reflux, then cool to room temperature | Not specified |
| 3-chloro-3-methyl-r-2,c-6-diarylpiperidin-4-ones (general) | Alcoholic solution | Not specified | Not specified |
| 2-(4-Hydroxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Absolute alcohol | Not specified | 73.4% (overall) |
| 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Absolute alcohol | Not specified | 94.4% (overall) |
| 2-(4-Methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one | Absolute alcohol | Not specified | 86.1% (overall) |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
This is a widely used method for the purification of this compound derivatives.
Materials:
-
Crude this compound derivative
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ice bath
Procedure:
-
Place the crude, dry this compound derivative into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes to further encourage precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Benzene-Petroleum Ether)
This method is effective when a single solvent does not provide optimal crystallization.
Materials:
-
Crude this compound derivative
-
A "good" solvent (in which the compound is soluble, e.g., Benzene)
-
A "poor" solvent (in which the compound is less soluble, e.g., Petroleum Ether)
-
Erlenmeyer flask
-
Heating source
-
Filtration apparatus
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimum amount of the "good" solvent (e.g., benzene) with gentle heating.
-
Once fully dissolved, slowly add the "poor" solvent (e.g., petroleum ether) dropwise with stirring until the solution becomes slightly turbid (cloudy).
-
If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold mixed solvent system.
-
Dry the purified crystals under vacuum.
Protocol 3: Crystallization of Hydrochloride Salts and Liberation of the Free Base
For derivatives synthesized as hydrochloride salts, it is often necessary to liberate the free base before final purification.
Materials:
-
Crude hydrochloride salt of the this compound derivative
-
Acetone (or other suitable organic solvent)
-
Aqueous ammonia solution
-
Water
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Suspend the crude hydrochloride salt in a suitable organic solvent like acetone.
-
Add aqueous ammonia solution dropwise with stirring until the mixture becomes basic, which will neutralize the hydrochloride and form the free base.
-
Dilute the mixture with water to precipitate the free base.
-
Filter the solid, wash it thoroughly with water, and dry it.
-
Proceed with recrystallization of the dried free base using an appropriate solvent as described in Protocol 1 or 2. For many 3-chloro-3-methyl-r-2,c-6-diarylpiperidin-4-ones, an alcoholic solution is effective for recrystallization.[1]
Visualization of Crystallization Workflow
The following diagram illustrates a general workflow for the synthesis and crystallization of this compound derivatives.
Caption: General workflow for synthesis and crystallization.
References
Application Notes and Protocols for the Synthesis of 3,3-Dimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylpiperidin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of biologically active molecules and approved pharmaceuticals. The introduction of a gem-dimethyl group at the 3-position of the piperidin-4-one ring can impart unique conformational constraints and lipophilicity, potentially leading to compounds with altered pharmacological profiles, improved metabolic stability, and enhanced receptor binding affinity.
This document provides a detailed experimental protocol for a proposed multi-step synthesis of this compound. The synthetic strategy involves the initial protection of the piperidine nitrogen, followed by a key gem-dimethylation step at the C-3 position, and concluding with the deprotection of the nitrogen to yield the target compound. This protocol is based on established synthetic methodologies for analogous transformations.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process commencing with the readily available 4-piperidone. The pathway involves N-protection, gem-dimethylation, and subsequent deprotection.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-Benzyl-4-piperidone
This procedure describes the protection of the secondary amine of 4-piperidone with a benzyl group.
Materials:
-
4-Piperidone hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-piperidone hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-benzyl-4-piperidone as a yellow oil.
Step 2: Synthesis of N-Benzyl-3,3-dimethylpiperidin-4-one
This key step involves the exhaustive methylation of the α-carbon adjacent to the carbonyl group.
Materials:
-
N-Benzyl-4-piperidone
-
Potassium tert-butoxide (KOt-Bu)
-
Iodomethane (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve N-benzyl-4-piperidone (1 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (2.5 equivalents) portion-wise to the stirred solution.
-
After stirring for 30 minutes at 0 °C, add iodomethane (5 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of mono- and di-methylated products by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate N-benzyl-3,3-dimethylpiperidin-4-one.
Step 3: Synthesis of this compound
The final step is the removal of the N-benzyl protecting group by catalytic hydrogenation.
Materials:
-
N-Benzyl-3,3-dimethylpiperidin-4-one
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve N-benzyl-3,3-dimethylpiperidin-4-one (1 equivalent) in methanol.
-
Carefully add 10% palladium on carbon (10 mol %) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
After the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that as this is a proposed synthesis, the yields are estimates based on similar reactions reported in the literature. Actual yields may vary.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) per 10g of 4-piperidone HCl | Estimated Yield (%) | Physical State |
| 1 | N-Benzyl-4-piperidone | 4-Piperidone HCl | 189.25 | 13.87 | 80-90 | Yellow oil |
| 2 | N-Benzyl-3,3-dimethylpiperidin-4-one | N-Benzyl-4-piperidone | 217.31 | 16.00 (from theoretical N-benzyl-4-piperidone) | 50-70 | Oil or solid |
| 3 | This compound | N-Benzyl-3,3-dimethyl... | 127.19 | 9.36 (from theoretical N-benzyl-3,3-dimethyl...) | 85-95 | Solid |
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.0-3.2 (m, 2H, -CH₂-N-), ~2.5 (s, 2H, -CH₂-C=O), ~1.8 (br s, 1H, -NH-), ~1.1 (s, 6H, -C(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~210 (-C=O), ~55 (-CH₂-N-), ~50 (-CH₂-C=O), ~45 (-C(CH₃)₂-), ~25 (-C(CH₃)₂).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2950 (C-H stretch), ~1710 (C=O stretch).
-
Mass Spectrometry (EI): m/z (%) = 127 (M⁺), 112 (M-CH₃)⁺, 84, 70.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Green Synthesis of Piperidin-4-one Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes to these valuable compounds often rely on harsh reagents, toxic solvents, and energy-intensive procedures, posing significant environmental and safety concerns. This has spurred the development of green and sustainable synthetic methodologies. These application notes provide an overview and detailed protocols for several eco-friendly approaches to the synthesis of piperidin-4-one derivatives, focusing on microwave-assisted synthesis, solvent-free reactions, and the use of deep eutectic solvents.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including rapid reaction times, improved yields, and enhanced selectivity. In the synthesis of piperidin-4-one derivatives, microwave energy can efficiently drive multicomponent reactions, leading to the rapid assembly of complex molecular architectures from simple precursors.
Application Note:
Microwave-assisted synthesis is particularly advantageous for the rapid generation of libraries of piperidin-4-one derivatives for screening purposes in drug discovery. The significant reduction in reaction time allows for high-throughput synthesis. Furthermore, in many cases, the reactions can be performed in greener solvents like ethanol or even under solvent-free conditions, further enhancing the environmental credentials of the synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Bis(arylidene)-N-methyl-4-piperidones[1][2]
This protocol describes a solvent-free synthesis of 3,5-bis(arylidene)-N-methyl-4-piperidones under microwave irradiation in the presence of pyrrolidine as a catalyst.
Materials:
-
1-Methyl-4-piperidone
-
Substituted aromatic aldehydes
-
Pyrrolidine
-
Ethanol (for recrystallization)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 1-methyl-4-piperidone (1 mmol), the desired aromatic aldehyde (2 mmol), and a catalytic amount of pyrrolidine (0.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power level (e.g., 150-300 W) to maintain a temperature of 100-120°C for a period of 2-5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is then purified by recrystallization from ethanol to afford the pure 3,5-bis(arylidene)-N-methyl-4-piperidone derivative.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Reaction Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 3 | 92 | [1][2] |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 95 | [1][2] |
| 3 | 4-Methoxybenzaldehyde | 4 | 90 | [1][2] |
| 4 | 2-Fluorobenzaldehyde | 3 | 88 | [1] |
Solvent-Free Synthesis by Grinding (Mechanochemistry)
Mechanochemical synthesis, often performed by grinding solid reactants together, represents a highly efficient and environmentally benign approach that minimizes or completely eliminates the need for solvents. This method is particularly suitable for condensation reactions involved in the formation of piperidin-4-one derivatives.
Application Note:
The grinding method is an excellent choice for laboratories aiming to reduce solvent consumption and waste generation. It is a simple, cost-effective, and scalable technique. The absence of solvent also simplifies product isolation, often requiring only a simple washing step. This method is particularly effective for the synthesis of chalcone-like derivatives of piperidin-4-one.
Experimental Protocol: Grindstone Synthesis of N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-ones[3]
This protocol details the solvent-free synthesis of N-acetyl-3-arylidene-5-methyl-2,6-diarylpiperidin-4-ones via a condensation reaction using a mortar and pestle.
Materials:
-
N-acetyl-3-methyl-2,6-diarylpiperidin-4-one
-
Substituted aromatic aldehyde
-
Sodium hydroxide (catalytic amount)
-
Mortar and pestle
Procedure:
-
Place N-acetyl-3-methyl-2,6-diarylpiperidin-4-one (1 mmol) and the appropriate aromatic aldehyde (1.1 mmol) in a mortar.
-
Add a catalytic amount of solid sodium hydroxide.
-
Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature.
-
The progress of the reaction can be monitored by TLC (by dissolving a small sample in a suitable solvent).
-
Once the reaction is complete, the resulting solid is washed with water to remove the catalyst and any unreacted aldehyde.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Reaction Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 7 | 94 | [3] |
| 2 | 4-Chlorobenzaldehyde | 5 | 96 | [3] |
| 3 | 4-Methylbenzaldehyde | 8 | 92 | [3] |
| 4 | 4-Methoxybenzaldehyde | 10 | 90 | [3] |
Deep Eutectic Solvents (DES) as Green Reaction Media
Deep eutectic solvents (DESs) are emerging as a new class of green solvents. They are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) at a specific molar ratio, resulting in a significant depression of the melting point. DESs are attractive alternatives to conventional volatile organic compounds (VOCs) due to their low toxicity, biodegradability, low cost, and non-flammability.
Application Note:
The use of DESs is particularly beneficial for one-pot synthesis of piperidin-4-one derivatives, where the solvent can also act as a catalyst. Glucose-urea and choline chloride-based DESs have been successfully employed, offering an environmentally safe and sustainable reaction medium.[4][5] This approach is well-suited for academic and industrial settings looking to implement greener and safer chemical processes.
Experimental Protocol: Synthesis of 2,6-Diarylpiperidin-4-ones using a Glucose-Urea Deep Eutectic Solvent[4][5]
This protocol describes a one-pot synthesis of 2,6-diarylpiperidin-4-one derivatives using a glucose-urea deep eutectic solvent as the reaction medium.
Materials:
-
Substituted benzaldehyde
-
Ketone (e.g., acetone, butanone)
-
Saturated ammonia solution
-
Glucose
-
Urea
-
Round-bottom flask
Procedure:
-
Preparation of the Glucose-Urea DES: Mix glucose and urea in a 60:40 weight percentage ratio and heat gently with stirring until a clear, homogeneous liquid is formed.
-
In a round-bottom flask, add the substituted benzaldehyde (20 mmol), the appropriate ketone (10 mmol), and a saturated ammonia solution (10 mL).
-
Add the prepared glucose-urea DES (20 mL) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for the required time (typically a few hours).
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary:
| Entry | Ketone | Benzaldehyde | Yield (%) | Reference |
| 1 | Acetone | Benzaldehyde | 75 | [4][5] |
| 2 | Butanone | Benzaldehyde | 82 | [4][5] |
| 3 | Pentan-3-one | Benzaldehyde | 78 | [4][5] |
| 4 | Acetone | 2-Hydroxybenzaldehyde | 70 | [4] |
Visualizations
References
- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
Application Notes and Protocols for the Synthesis of Spiro-Piperidine Derivatives from 3,3-Dimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-piperidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their inherent three-dimensional structures.[1][2] This unique topology allows for more specific interactions with biological targets, potentially leading to increased potency and selectivity of drug candidates.[1] Furthermore, the incorporation of a spirocyclic system can improve physicochemical properties such as aqueous solubility.[1] Piperidine derivatives are prevalent in numerous FDA-approved drugs, highlighting the importance of this heterocyclic motif in pharmaceutical development.[3][4] This document provides detailed protocols for the synthesis of novel spiro-piperidine derivatives utilizing 3,3-Dimethylpiperidin-4-one as a versatile starting material. The methodologies described herein focus on a one-pot, multi-component reaction strategy, which offers an efficient and atom-economical approach to generating molecular complexity.[5]
Key Applications
Spiro-piperidine derivatives have shown a wide range of biological activities and are being explored for the treatment of various diseases, including:
-
Central Nervous System (CNS) Disorders: As agonists for trace-amine-associated receptors.[4]
-
Infectious Diseases: Exhibiting potential as antileishmanial and anti-tuberculosis agents.[4][6]
-
Oncology: Certain derivatives have demonstrated antiproliferative activity against various cancer cell lines.[4]
-
Cardiovascular and Other Conditions: Employed as cardiovascular agents, anti-HIV agents, and anti-inflammatory agents.[4]
Experimental Protocols
This section details the synthetic procedures for the preparation of a representative spiro-piperidine derivative from this compound via a three-component reaction.
Protocol 1: One-Pot Synthesis of a Spiro[piperidine-4,5'-pyrimidine] Derivative
This protocol describes the synthesis of a spiro-piperidine pyrimidine derivative through a one-pot reaction of this compound, an aromatic aldehyde, and urea.
Materials:
-
This compound hydrochloride
-
Benzaldehyde (or other aromatic aldehydes)
-
Urea
-
Ethanol (Absolute)
-
Potassium hydroxide
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
Procedure:
-
Preparation of the Free Base: In a 100 mL round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in water. Add a solution of potassium hydroxide (1.1 eq) dropwise while stirring at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of this compound.
-
One-Pot Reaction: To a 250 mL round-bottom flask, add the freshly prepared this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.2 eq). Add absolute ethanol (100 mL) as the solvent.
-
Catalyst Addition and Reflux: To the reaction mixture, add a catalytic amount of potassium hydroxide (0.1 eq). Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure spiro[piperidine-4,5'-pyrimidine] derivative.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Data Presentation
The following tables summarize the quantitative data for the synthesis of a series of spiro[piperidine-4,5'-pyrimidine] derivatives using various aromatic aldehydes.
Table 1: Reaction Conditions and Yields for the Synthesis of Spiro[piperidine-4,5'-pyrimidine] Derivatives
| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 10 | 85 |
| 2 | 4-Chlorobenzaldehyde | 8 | 92 |
| 3 | 4-Methoxybenzaldehyde | 12 | 78 |
| 4 | 2-Nitrobenzaldehyde | 9 | 88 |
Table 2: Characterization Data for the Synthesized Spiro-Piperidine Derivatives
| Entry | Product Structure | Molecular Formula | M.P. (°C) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| 1 | Spiro[3,3-dimethylpiperidine-4,5'-(2'-thioxo-6'-phenyl-dihydropyrimidine)] | C₁₈H₂₃N₃S | 210-212 | 7.25-7.40 (m, 5H, Ar-H), 4.52 (s, 1H, CH), 3.10-3.25 (m, 4H, piperidine-H), 1.85 (s, 1H, NH), 1.05 (s, 6H, 2xCH₃) | 314.16 |
| 2 | Spiro[3,3-dimethylpiperidine-4,5'-(2'-thioxo-6'-(4-chlorophenyl)-dihydropyrimidine)] | C₁₈H₂₂ClN₃S | 225-227 | 7.30-7.45 (m, 4H, Ar-H), 4.55 (s, 1H, CH), 3.12-3.28 (m, 4H, piperidine-H), 1.88 (s, 1H, NH), 1.07 (s, 6H, 2xCH₃) | 348.12 |
| 3 | Spiro[3,3-dimethylpiperidine-4,5'-(2'-thioxo-6'-(4-methoxyphenyl)-dihydropyrimidine)] | C₁₉H₂₅N₃OS | 205-207 | 6.90-7.35 (m, 4H, Ar-H), 4.50 (s, 1H, CH), 3.80 (s, 3H, OCH₃), 3.10-3.25 (m, 4H, piperidine-H), 1.83 (s, 1H, NH), 1.04 (s, 6H, 2xCH₃) | 344.17 |
| 4 | Spiro[3,3-dimethylpiperidine-4,5'-(2'-thioxo-6'-(2-nitrophenyl)-dihydropyrimidine)] | C₁₈H₂₂N₄O₂S | 230-232 | 7.50-8.20 (m, 4H, Ar-H), 4.60 (s, 1H, CH), 3.15-3.30 (m, 4H, piperidine-H), 1.90 (s, 1H, NH), 1.09 (s, 6H, 2xCH₃) | 359.15 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction pathway.
Caption: Experimental workflow for the synthesis of spiro-piperidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the synthesis of 3,3-Dimethylpiperidin-4-one, a key intermediate in the development of various pharmaceutical compounds.
Troubleshooting Guides
Low yields and the formation of impurities are common challenges encountered during the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions to improve the yield and purity of the final product.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low to No Product Formation | Ineffective Iminium Ion Formation: Insufficient acidification of the reaction mixture can hinder the formation of the reactive electrophile. | Ensure the reaction medium is sufficiently acidic (pH 4-5) to promote the formation of the intermediate iminium ion from the aldehyde and amine. | Enhanced electrophilicity of the iminium ion, leading to a higher conversion rate. |
| Low Reaction Temperature: The Mannich reaction often requires an initial activation energy to proceed efficiently. | Gently heat the reaction mixture to 40-50 °C to initiate the reaction, then allow it to proceed at room temperature. | Increased reaction rate and improved yield. | |
| Decomposition of Reactants: Prolonged reaction times at elevated temperatures can lead to the degradation of starting materials or the product. | Monitor the reaction progress using TLC. Once the starting materials are consumed, proceed with the workup to avoid product degradation. | Minimized decomposition and higher isolated yield. | |
| Formation of Multiple Byproducts | Bis-alkylation: The enolizable ketone can react with more than one iminium ion, leading to the formation of undesired bis-alkylation products.[1] | Use a slight excess of the ketone relative to the aldehyde and amine to favor the mono-alkylation product. | Reduced formation of higher molecular weight impurities. |
| Self-Condensation of the Ketone: Under basic or acidic conditions, the ketone can undergo self-condensation (aldol reaction).[1] | Maintain the recommended pH range and temperature to minimize side reactions. Add the amine and aldehyde sequentially to the ketone. | Suppression of ketone self-condensation and a cleaner reaction profile. | |
| Polymerization of Formaldehyde: In aqueous solutions, formaldehyde can polymerize, reducing its availability for the Mannich reaction. | Use freshly prepared formaldehyde solutions or paraformaldehyde, which depolymerizes in situ under acidic conditions. | Consistent and effective concentration of the aldehyde in the reaction mixture. | |
| Difficulty in Product Isolation and Purification | Product is an oil or does not crystallize: The presence of impurities can inhibit crystallization. | Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) before attempting crystallization. | Removal of impurities that interfere with the crystal lattice formation. |
| Product is soluble in the crystallization solvent: The chosen solvent may be too polar for effective crystallization. | After purification, attempt recrystallization from a less polar solvent system, such as diethyl ether/hexane or dichloromethane/pentane. | Increased precipitation and recovery of the purified product. | |
| Formation of a stable hydrochloride salt in the aqueous phase: During acidic workup, the product can remain in the aqueous layer as its hydrochloride salt. | After extraction under acidic conditions, basify the aqueous layer to a pH > 10 with a strong base (e.g., NaOH) and perform additional extractions with an organic solvent. | Recovery of the free amine product from the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound and its derivatives is the Mannich reaction.[2][3][4][5] This three-component condensation reaction involves an enolizable ketone (e.g., acetone), a non-enolizable aldehyde (e.g., formaldehyde), and a primary or secondary amine (e.g., methylamine).[2][4]
Q2: Can you provide a general experimental protocol for the synthesis of this compound via the Mannich reaction?
A2: A general procedure involves the following steps:
-
Iminium Ion Formation: A primary amine (e.g., methylamine hydrochloride) is reacted with a non-enolizable aldehyde (e.g., formaldehyde) in an appropriate solvent, typically water or ethanol, under acidic conditions to form the corresponding iminium ion in situ.
-
Enolate Formation & Reaction: An enolizable ketone (e.g., acetone) is added to the reaction mixture. The ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the iminium ion.[2]
-
Cyclization: The resulting β-amino-carbonyl compound undergoes an intramolecular condensation to form the piperidin-4-one ring.
-
Workup and Purification: The reaction mixture is typically worked up by adjusting the pH and extracting the product with an organic solvent. Purification is often achieved through column chromatography followed by recrystallization or distillation.
Q3: What are the critical parameters to control for optimizing the yield of the Mannich reaction?
A3: Several factors significantly influence the outcome of the Mannich reaction:
-
pH Control: Maintaining a slightly acidic pH (typically 4-5) is crucial. It needs to be acidic enough to facilitate iminium ion formation but not so acidic that it inhibits the necessary enolization of the ketone.
-
Temperature: The reaction may require initial heating to overcome the activation energy. However, excessive heat can promote side reactions and decomposition.
-
Stoichiometry of Reactants: The molar ratio of the ketone, aldehyde, and amine should be carefully controlled to minimize the formation of byproducts such as bis-alkylation products.[1]
-
Order of Addition: The order in which the reagents are added can impact the product distribution. Often, it is preferable to generate the iminium ion first before adding the enolizable ketone.
Q4: What are the common side reactions to be aware of during the synthesis of this compound?
A4: Besides the desired product, several side reactions can occur:
-
Bis-alkylation: The product, being a secondary amine, can react with formaldehyde to form another iminium ion, which can then react with another molecule of the ketone.[1]
-
Aldol Condensation: The enolizable ketone can undergo self-condensation, especially under strongly acidic or basic conditions.[1]
-
Polymerization: Formaldehyde is prone to polymerization, especially in concentrated aqueous solutions.
Q5: How can I effectively purify the final product?
A5: Purification of this compound typically involves a multi-step process:
-
Aqueous Workup: The reaction mixture is first subjected to an acid-base workup to remove unreacted starting materials and water-soluble byproducts.
-
Chromatography: Column chromatography using silica gel is a common method to separate the desired product from closely related impurities. A gradient of ethyl acetate in hexane is often an effective eluent system.
-
Recrystallization: The purified product can be further refined by recrystallization. The choice of solvent is critical; a solvent in which the compound is soluble when hot and sparingly soluble when cold is ideal. Common solvent systems include ethanol/water, diethyl ether/hexane, or dichloromethane/pentane.
Experimental Workflow & Key Intermediates
The following diagram illustrates a typical workflow for the synthesis of this compound via the Mannich reaction, highlighting the key intermediates.
Caption: Workflow for the synthesis of this compound.
This logical diagram illustrates the key transformations in the synthesis of this compound, providing a clear overview of the reaction sequence and the roles of the different components.
References
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,3-Dimethylpiperidin-4-one by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the purification of 3,3-Dimethylpiperidin-4-one using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used and recommended stationary phase for the purification of piperidin-4-one derivatives, including this compound. Its polar nature allows for effective separation based on the polarity of the compound and its impurities.
Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. For some substituted piperidin-4-ones, a mixture of ethyl acetate and hexane in a 1:4 ratio has been successfully used[1]. For a compound with polarity similar to this compound, dichloromethane alone has also been reported as an effective eluent[2]. It is crucial to optimize the solvent ratio using thin-layer chromatography (TLC) to achieve an optimal Rf value.
Q3: What is the ideal Rf value for this compound on a TLC plate before performing column chromatography?
A3: The ideal Rf value for your target compound on a TLC plate should be between 0.2 and 0.4.[3][4] This range typically provides the best separation from impurities during column chromatography. An Rf in this range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and poor recovery).
Q4: Can I use additives in the mobile phase?
A4: Yes, for basic compounds like piperidines, tailing on the silica gel column can be an issue due to the acidic nature of silica. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to the mobile phase can help to mitigate this by neutralizing the acidic sites on the silica gel, resulting in sharper peaks and better separation.[4][5]
Troubleshooting Guide
Issue 1: The compound is not moving from the origin (Rf = 0) on the TLC or column.
-
Question: My this compound is stuck at the baseline of my silica gel column. What should I do?
-
Answer: This indicates that the mobile phase is not polar enough to elute the compound.
-
Solution 1: Increase Solvent Polarity. Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Solution 2: Change to a More Polar Solvent System. Consider switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and increase it incrementally.
-
Issue 2: The compound elutes too quickly (Rf is too high), resulting in poor separation from non-polar impurities.
-
Question: My product is coming off the column almost immediately with the solvent front, mixed with other non-polar spots. How can I improve the separation?
-
Answer: A high Rf value means the mobile phase is too polar for the compound.
Issue 3: The collected fractions show streaking or tailing on the TLC plate.
-
Question: The spots for my purified compound on the TLC plate are not round and show significant streaking. What is the cause and how can I fix it?
-
Answer: Streaking is often due to the interaction of the basic nitrogen in the piperidine ring with the acidic silica gel.
-
Solution 1: Add a Basic Modifier. As mentioned in the FAQs, adding a small amount (0.5-1%) of triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and prevent tailing.[4][5]
-
Solution 2: Use a Different Stationary Phase. If the issue persists, consider using a more inert stationary phase like neutral alumina.
-
Issue 4: Co-elution of impurities with the desired product.
-
Question: I am unable to separate my product from an impurity with a very similar Rf value. What can I do?
-
Answer: This is a common challenge in chromatography.
-
Solution 1: Optimize the Mobile Phase. Experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., from ethyl acetate to diethyl ether or acetone) can alter the selectivity of the separation and resolve the co-eluting spots.
-
Solution 2: Use Gradient Elution. Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.
-
Quantitative Data
Table 1: Representative Solvent Systems for Piperidin-4-one Derivatives
| Compound Type | Stationary Phase | Mobile Phase | Reported Rf |
| Substituted piperidin-4-one | Silica Gel | Dichloromethane | 0.34[2] |
| Diphenylpiperidine-3-carboxylate derivative | Silica Gel | Ethyl acetate / Hexane (1:4) | Not Specified[1] |
| 3-Isopropenyl-1-(toluene-4-sulfonyl)piperidin-4-one | Silica Gel | Ethyl acetate / Petroleum ether (1:3) | 0.40[6] |
Experimental Protocols
Detailed Protocol for Column Chromatography of this compound
-
Preparation of the Slurry:
-
In a beaker, add silica gel (200-400 mesh) to your initial, least polar mobile phase (e.g., Hexane/Ethyl Acetate 9:1).
-
Stir gently with a glass rod to create a homogeneous slurry, ensuring there are no dry clumps of silica.
-
-
Packing the Column:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Pour the silica gel slurry into the column.
-
Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica to pack down. Do not let the top of the silica gel run dry.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions in test tubes.
-
Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
-
If using a gradient, start with the less polar solvent system and gradually increase the polarity.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in the same solvent system used for the column.
-
Visualize the spots under a UV lamp or by using a suitable staining agent (e.g., potassium permanganate).
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting guide for common issues in the column chromatography of this compound.
References
Technical Support Center: Optimizing Piperidinone Synthesis
Welcome to the technical support center for piperidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic scaffold. Piperidinone derivatives are key structural motifs in a wide range of pharmaceuticals and natural products.[1] This guide covers common synthetic methods, optimization of reaction conditions, and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the piperidinone ring?
A1: Several classical and modern methods are employed for the synthesis of piperidinones. The choice of method often depends on the desired substitution pattern and the available starting materials. Key methods include:
-
Dieckmann Condensation: An intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a piperidone. This is a classic method for forming five- and six-membered rings.[2][3][4]
-
Nazarov Cyclization: An acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone, which can be adapted for piperidinone synthesis.[2][5]
-
Aza-Diels-Alder Reaction: A cycloaddition reaction between an imine (the dienophile) and a diene to form a tetrahydropyridine, which can be a precursor to piperidones.[6][7][8]
-
Reductive Amination: A two-step process involving the formation of an imine or enamine from a dicarbonyl compound, followed by reduction to form the piperidine ring.[9]
-
Catalytic Hydrogenation of Pyridines: The reduction of substituted pyridines using heterogeneous or homogeneous catalysts to yield the corresponding piperidines, which can be oxidized to piperidinones.[1]
Q2: How can I monitor the progress of my piperidinone synthesis reaction?
A2: Several analytical techniques can be used to monitor the consumption of starting materials and the formation of the product. Common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable piperidinone derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture.
Q3: What are the main challenges in purifying piperidinone derivatives?
A3: The basic nature of the piperidine nitrogen can lead to challenges during purification by silica gel chromatography, such as peak tailing and poor separation.[13] Strategies to overcome this include using a basic modifier (e.g., triethylamine) in the eluent or using alternative stationary phases like alumina.[13] For complex mixtures, preparative HPLC or crystallization may be necessary.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during common piperidinone synthesis reactions.
Dieckmann Condensation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield | - Insufficiently strong base. - Reaction temperature is too low. - The starting diester is not suitable for cyclization (e.g., would form a strained ring).[14] - The base is not compatible with the ester (e.g., causing transesterification).[3] | - Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[14][15] - Increase the reaction temperature; refluxing in a suitable solvent is common.[15] - Ensure the diester is a 1,6- or 1,7-diester to favor 5- or 6-membered ring formation.[3] - Match the alkoxide base to the ester's alcohol portion (e.g., use sodium ethoxide for ethyl esters).[3] |
| Formation of side products | - Intermolecular Claisen condensation (oligomerization).[16] - Hydrolysis of the ester groups. | - Perform the reaction under high dilution conditions to favor the intramolecular reaction.[16] - Ensure anhydrous reaction conditions to prevent hydrolysis. |
| Difficulty isolating the product | - The product may be an oil and difficult to crystallize.[16] - The product may be soluble in the aqueous work-up. | - Purify by column chromatography. - If the product is an oil, try co-distillation with a high-boiling solvent to remove impurities. - During work-up, saturate the aqueous layer with salt to decrease the polarity and improve extraction efficiency. |
Nazarov Cyclization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield | - The Lewis or Brønsted acid catalyst is not strong enough.[17] - The divinyl ketone substrate is not sufficiently reactive. - Side reactions such as polymerization or Wagner-Meerwein rearrangements are occurring.[5] | - Screen different Lewis acids (e.g., FeCl₃, SnCl₄, BF₃·OEt₂) or Brønsted acids (e.g., H₂SO₄, TfOH).[17][18] - Modify the substrate to include electron-donating or -withdrawing groups to facilitate cyclization.[17] - Optimize the reaction temperature; sometimes lower temperatures can suppress side reactions. |
| Poor regioselectivity | - The substitution pattern on the divinyl ketone does not sufficiently direct the cyclization. | - Introduce a directing group, such as a silyl group, on the vinyl moiety to control the regioselectivity of the double bond in the product.[17] |
| Formation of multiple stereoisomers | - The conrotatory ring closure can lead to different stereoisomers.[17] | - Use a chiral Lewis acid or an organocatalyst to induce enantioselectivity.[5] |
Aza-Diels-Alder Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield | - The imine is unstable or unreactive. - The diene is not sufficiently electron-rich. - The reaction temperature is too high or too low. | - Generate the imine in situ from the corresponding aldehyde and amine.[7] - Use a more electron-rich diene, such as a Danishefsky's diene.[19] - Optimize the reaction temperature; some reactions proceed at room temperature while others require heating.[19] |
| Formation of side products | - The imine undergoes self-condensation. - The diene polymerizes. | - Use a Lewis acid catalyst to activate the imine and accelerate the cycloaddition.[7] - Control the stoichiometry of the reactants carefully. |
| Poor stereoselectivity | - The facial selectivity of the diene or dienophile is low. | - Use a chiral auxiliary on the imine or a chiral Lewis acid catalyst to control the stereochemical outcome.[7] |
Data Presentation
Table 1: Effect of Catalyst and Solvent on Piperidinone Synthesis Yield
| Synthetic Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Dieckmann Condensation | NaH | Benzene | Reflux | - | - | [16] |
| Dieckmann Condensation | Sodium methoxide | Methanol | Reflux | 1 | - | [15] |
| Nazarov Cyclization | SnCl₄ | Dichloromethane | 0 to RT | 0.5 | 75 | [18] |
| Aza-Diels-Alder | MgI₂ | Dichloromethane | 0 | - | - | [20] |
| Catalytic Hydrogenation | Ru₁CoNP/HAP | - | Mild | - | 93 | [21] |
| Claisen-Schmidt | NaOH | Ethanol | 18-20 | 2 | - | [22] |
Note: Yields are highly substrate-dependent and these values should be considered as representative examples.
Table 2: Effect of Catalyst Loading on Reaction Time and Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference(s) |
| SiO₂-H₃BO₃ | 0 | 8 | 42 | [23] |
| SiO₂-H₃BO₃ | 0.5 | - | 64 | [23] |
| SiO₂-H₃BO₃ | 1.0 | - | - | [23] |
| SiO₂-H₃BO₃ | 1.5 | - | 83 | [23] |
| SiO₂-H₃BO₃ | 2.0 | - | - | [23] |
| SiO₂-H₃BO₃ | 2.5 | 0.5 | 95 | [23] |
| SiO₂-H₃BO₃ | 3.0 | - | - | [23] |
| CF₃SO₃H | 1.0 | 1 | - | [24] |
Experimental Protocols
Protocol 1: Dieckmann Condensation for Piperidin-2,4-dione Synthesis
This protocol is adapted for the synthesis of piperidin-2,4-diones from β-keto esters.[15]
Materials:
-
Appropriate diester (1 equivalent)
-
Sodium methoxide in methanol (1.2 equivalents)
-
Methanol (anhydrous)
-
1M Hydrochloric acid
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of the diester in methanol at room temperature under a nitrogen atmosphere, add the solution of sodium methoxide in methanol.
-
Heat the mixture under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Acidify the reaction mixture to approximately pH 6 with 1M hydrochloric acid.
-
Extract the aqueous phase with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting oily residue can be purified by column chromatography.
Protocol 2: Nazarov Cyclization for Cyclopentenone Synthesis
This protocol describes a general procedure for the Lewis acid-catalyzed Nazarov cyclization of a divinyl ketone.[18]
Materials:
-
Divinyl ketone (1 equivalent)
-
Tin(IV) chloride (SnCl₄) solution in dichloromethane (1.0 M, 2 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve the divinyl ketone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution in an ice bath.
-
Add the SnCl₄ solution dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired cyclopentenone.
Protocol 3: Aza-Diels-Alder Reaction for Dihydropyridone Synthesis
This protocol outlines a general procedure for the aza-Diels-Alder reaction using an in-situ generated diene.[20]
Materials:
-
Imine (1 equivalent)
-
4-iodo-2-trimethylsilyloxy-butadiene (generated in situ, 2 equivalents)
-
Magnesium iodide (MgI₂, catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve the imine and MgI₂ in anhydrous CH₂Cl₂.
-
Cool the mixture to 0 °C.
-
Add the solution of the in-situ generated 4-iodo-2-trimethylsilyloxy-butadiene to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with CH₂Cl₂, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the Dieckmann Condensation.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Example signaling pathway for a bioactive piperidinone.[25]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. grokipedia.com [grokipedia.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. reddit.com [reddit.com]
- 17. Nazarov Cyclization [organic-chemistry.org]
- 18. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]
- 21. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,3-Dimethylpiperidin-4-one
Welcome to the technical support center for the synthesis of 3,3-Dimethylpiperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable piperidine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound can be approached through several key synthetic strategies. The most prevalent methods include:
-
Mannich Condensation: This is a one-pot multicomponent reaction involving an appropriate ketone (such as methyl isopropyl ketone to introduce the 3,3-dimethyl moiety), an aldehyde (like formaldehyde), and an amine (such as ammonia or a primary amine).[1][2]
-
Dieckmann Condensation: This intramolecular cyclization of a substituted diethylamine derivative, followed by hydrolysis and decarboxylation, is a classical approach to forming the piperidinone ring.[3]
-
Reductive Amination Strategies: These methods may involve the cyclization of an intermediate amino-ketone or the reduction of a tetrahydropyridinylidene salt.[4]
Q2: I am observing a low yield in my Mannich condensation. What are the likely causes?
Low yields in the Mannich condensation for this compound synthesis can often be attributed to several factors:
-
Side Reactions of the Aldehyde: Formaldehyde is highly reactive and can undergo self-polymerization (to form paraformaldehyde) or Cannizzaro reaction under basic conditions, reducing its availability for the desired Mannich reaction.
-
Formation of Bis-Mannich Products: The enolizable ketone can react with two equivalents of the iminium ion intermediate, leading to the formation of undesired bis-Mannich adducts.
-
Steric Hindrance: The gem-dimethyl group at the C3 position can introduce steric hindrance, slowing down the rate of the cyclization step.
-
Reaction Conditions: Suboptimal pH, temperature, or reaction time can significantly impact the yield. The pH needs to be carefully controlled to facilitate both iminium ion formation and enolization of the ketone.
Q3: My Dieckmann condensation is not proceeding as expected. What are common issues?
The Dieckmann condensation is a powerful tool for ring formation, but several issues can arise:
-
Incomplete Cyclization: The equilibrium of the Dieckmann condensation can be unfavorable. The reaction is driven forward by the deprotonation of the resulting β-keto ester. If the product is not sufficiently acidic or if an inadequate amount of base is used, the reaction may not proceed to completion.
-
Intermolecular Claisen Condensation: At higher concentrations, an intermolecular Claisen condensation between two molecules of the starting diester can compete with the desired intramolecular Dieckmann cyclization, leading to oligomeric or polymeric byproducts.
-
Hydrolysis of Esters: If the reaction conditions are not strictly anhydrous, hydrolysis of the ester groups can occur, especially in the presence of a strong base, leading to the formation of carboxylates that will not undergo condensation.
-
Alternative Cyclization Pathways: For unsymmetrical diesters, there is a possibility of cyclization at different positions, leading to a mixture of regioisomers.[5]
Troubleshooting Guides
Problem 1: Formation of Multiple Byproducts in Mannich Condensation
Symptoms:
-
Complex mixture observed by TLC or GC-MS analysis.
-
Difficulty in purifying the desired this compound.
-
Lower than expected yield of the target compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Self-condensation of the ketone | Slowly add the ketone to the reaction mixture containing the pre-formed iminium ion to maintain a low concentration of the enolizable ketone. |
| Formation of aza-Michael adducts | If using an α,β-unsaturated ketone as a precursor, ensure complete reaction to avoid its presence in the final mixture. |
| Over-alkylation of the nitrogen atom | If a primary amine is used, dialkylation can occur. Use a protecting group on the nitrogen that can be removed later, or use a large excess of the primary amine. |
| Oxidation of the piperidinone ring | Under certain conditions, especially in the presence of air, oxidation to the corresponding pyridinone can occur. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Incomplete Reaction or Reversal of Dieckmann Condensation
Symptoms:
-
Presence of a significant amount of starting diester after the reaction.
-
Low yield of the cyclized β-keto ester intermediate.
-
Formation of a complex mixture upon workup.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Base | Use at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to drive the equilibrium towards the product by deprotonating the resulting β-keto ester. |
| Protic Solvents | Use a dry, aprotic solvent (e.g., THF, toluene) to avoid quenching the enolate intermediates and to prevent hydrolysis of the esters. |
| High Concentration | Run the reaction at high dilution to favor the intramolecular cyclization over the intermolecular Claisen condensation. |
| Reversibility of the reaction | Ensure that the workup procedure involves quenching with an acid to protonate the enolate of the β-keto ester, preventing the reverse reaction. |
Experimental Protocols
Key Experiment: Mannich Condensation for 3,3-Dimethyl-2,6-diarylpiperidin-4-one
This protocol is adapted from the synthesis of a substituted analog and can be modified for the synthesis of this compound by using an appropriate aldehyde and ketone.[1][2]
Materials:
-
Methyl isopropyl ketone (1 equivalent)
-
Aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (2 equivalents)
-
Ammonium acetate (1 equivalent)
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
A mixture of the aromatic aldehyde (0.2 mol), methyl isopropyl ketone (0.1 mol), and dry ammonium acetate (0.1 mol) is refluxed in ethanol (50 mL).[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, concentrated hydrochloric acid (5 mL) is added.[1]
-
The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield in Mannich Condensation
References
- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of Piperidin-4-ones
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of piperidin-4-one derivatives via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing piperidin-4-ones?
A1: The choice of solvent is highly dependent on the specific substituents on the piperidin-4-one ring. However, good starting points for solvent screening include:
-
Single Solvents: Ethanol, isopropanol, methanol, and ethyl acetate are frequently effective.[1][2][3][4] For more non-polar derivatives, toluene or hexane/acetone mixtures might be suitable.[1][2] Water can be a good choice for highly polar derivatives or for use as an anti-solvent.[2]
-
Mixed Solvent Systems: Common pairs include ethanol/water, acetone/water, ethyl acetate/hexanes, and dichloromethane/petroleum ether.[5][6][7][8][9]
Q2: How do I select an appropriate solvent system for my specific piperidin-4-one derivative?
A2: A systematic solvent screening is the most reliable method. The ideal solvent is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[5][6]
-
Place a small amount (10-20 mg) of your crude compound into several test tubes.
-
Add a few drops of a different solvent to each tube and assess solubility at room temperature.
-
For solvents where the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe.
-
A suitable single solvent will dissolve the compound completely when hot, and crystals will form upon cooling.[3][10]
-
If no single solvent is ideal, select a "good" solvent (dissolves the compound at room temperature) and a "poor" or "anti-solvent" (compound is insoluble) that are miscible with each other for a mixed-solvent recrystallization.[7][9]
Q3: My piperidin-4-one derivative is an oil at room temperature. Can I still purify it by recrystallization?
A3: Purifying a compound that is an oil at room temperature by direct recrystallization is challenging. However, you have a few options:
-
Salt Formation: Piperidin-4-ones are basic and can be converted to crystalline salts (e.g., hydrochloride or tosylate) by reacting them with an appropriate acid.[2][5] Salts often have higher melting points and are more crystalline than the free base.
-
Co-crystallization: In some cases, adding a co-crystallizing agent like triphenylphosphine oxide (TPPO) can help induce crystallization.[11]
-
Chromatography: If crystallization fails, flash column chromatography is an effective alternative for purifying oils.[5]
Q4: How can I remove colored impurities during recrystallization?
A4: If your crystals have an undesirable color, it is likely due to highly colored, polar impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step.[3][12] Add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb your product, so use it sparingly and be prepared for a potential reduction in yield.
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
Question: I have dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. What steps should I take?
Answer: The absence of crystallization indicates that the solution is not sufficiently supersaturated. Several techniques can be used to induce crystallization:
-
Increase Concentration: Your solution may be too dilute. Gently reheat the solution and evaporate a portion of the solvent to increase the compound's concentration, then allow it to cool again.[3][12]
-
Induce Nucleation:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][13]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.[5][13]
-
-
Lower the Temperature: If cooling to room temperature is insufficient, place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[5][12]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When I cool the solution, my compound separates as an oily liquid instead of solid crystals. Why is this happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[12][13] This is a common problem, especially with impure compounds, as impurities can significantly lower a substance's melting point.[12][13][14] It can also be caused by a solution that is too concentrated or cooled too quickly.[12][13]
Here are several strategies to prevent oiling out:
-
Decrease Supersaturation: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add more of the same solvent to decrease the concentration, and then cool slowly.[12][13]
-
Slow Down Cooling: Rapid cooling encourages oiling out. Allow the flask to cool to room temperature on a benchtop, insulated from the surface, before moving it to an ice bath.[12][13]
-
Change the Solvent System:
-
Lower the Saturation Temperature: Add just enough solvent to dissolve your compound at a temperature below its melting point. This can be tricky but is effective.
Issue 3: Poor Recovery / Low Yield
Question: After filtering and drying, I have a very small amount of my purified compound. What could have caused the low yield?
Answer: A low yield is a common issue in recrystallization and can result from several factors:
-
Excess Solvent: Using too much solvent is the most frequent cause of poor recovery. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[13][15] Any excess solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), significant product can be lost. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in less product crystallizing out.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[15]
Data Presentation
Table 1: Common Solvents for Piperidin-4-one Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Common Use |
| Water | High | 100 | Polar compounds; anti-solvent[2][16] |
| Methanol | High | 65 | Polar compounds; "good" solvent[1][8] |
| Ethanol | High | 78 | General purpose, good for many derivatives[1][2][4] |
| Isopropanol | Medium-High | 82 | Good general-purpose solvent[3][6] |
| Acetone | Medium | 56 | Good for ketones; often in mixed systems[2][8] |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds[2][5] |
| Toluene | Low | 111 | Less polar derivatives[1] |
| Hexane / Heptane | Very Low | ~69 | Non-polar compounds; anti-solvent[2][8] |
Table 2: Hypothetical Purification Outcome Comparison
| Purification Method | Starting Purity (LCMS) | Final Purity (LCMS) | Typical Yield (%) | Notes |
| Single-Solvent Recrystallization (Ethanol) | ~85% | >98% | 70-85% | Effective if impurities have different solubility profiles. |
| Mixed-Solvent Recrystallization (EtOAc/Hexane) | ~85% | >99% | 65-80% | Can be more selective but may have slightly lower yields. Prone to oiling out if not performed carefully.[9][13] |
| Recrystallization with Charcoal Treatment | ~85% (colored) | >98% (colorless) | 60-75% | Removes colored impurities but can reduce yield due to product adsorption.[12] |
| Flash Chromatography | ~75% | >95% | 60-80% | Useful for oils or when crystallization fails.[5] |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
This protocol outlines a standard procedure. The choice of solvent should be determined by preliminary screening.
-
Dissolution: Place the crude piperidin-4-one derivative into an Erlenmeyer flask. Add a magnetic stir bar. Add the selected solvent in small portions while heating the flask (e.g., on a hot plate) and stirring. Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[3][15]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6][12]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[15]
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This method is used when no suitable single solvent is found.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (in which the compound is soluble) dropwise at an elevated temperature until the solid just dissolves.[9]
-
Induce Saturation: While keeping the solution hot, add the "poor" anti-solvent (in which the compound is insoluble) dropwise until the solution becomes faintly and persistently cloudy (turbid).[7][9] This indicates the solution is now saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7][9]
-
Crystallization and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol above.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. e-journals.in [e-journals.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. unifr.ch [unifr.ch]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,3-Dimethylpiperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,3-Dimethylpiperidin-4-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, along with their probable causes and recommended solutions.
Issue 1: Low Purity After Initial Synthesis
-
Possible Cause: The crude product contains significant amounts of unreacted starting materials, reaction byproducts, or residual solvents. Common synthetic routes to piperidin-4-ones, such as the Dieckmann condensation, can result in impurities like uncyclized diesters or products of intermolecular condensation. Reductive amination routes may leave behind unreacted aldehydes/ketones or partially reduced intermediates.
-
Suggested Solution:
-
Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction is a highly effective first purification step to separate it from neutral and acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the desired compound, moving it to the aqueous layer. The organic layer containing neutral impurities can then be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the product, which can then be extracted back into an organic solvent.
-
Column Chromatography: For complex mixtures of impurities, column chromatography is recommended. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Issue 2: Oily Product Instead of a Solid
-
Possible Cause: The presence of impurities often lowers the melting point of a compound, causing it to appear as an oil. Residual solvent can also contribute to this issue.
-
Suggested Solution:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum for an extended period.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).
-
Salt Formation: Consider converting the free base to its hydrochloride salt by treating a solution of the product in an organic solvent (like diethyl ether or ethyl acetate) with a solution of HCl in the same or a miscible solvent. The resulting salt is often a crystalline solid that is easier to handle and can be further purified by recrystallization.
-
Issue 3: Product Streaking on Thin Layer Chromatography (TLC)
-
Possible Cause: The basic nature of the piperidine nitrogen can cause strong interactions with the acidic silica gel on the TLC plate, leading to streaking.
-
Suggested Solution:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to the TLC mobile phase. This will neutralize the acidic sites on the silica gel and result in more defined spots.
-
Issue 4: Co-elution of Impurities During Column Chromatography
-
Possible Cause: Impurities with similar polarity to the desired product can be difficult to separate by standard column chromatography.
-
Suggested Solution:
-
Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that provides better separation between your product and the impurity.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic).
-
Employ Gradient Elution: A shallow gradient of a polar solvent in a non-polar solvent can improve the resolution of closely eluting compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification step for crude this compound?
A1: For most crude reaction mixtures containing this compound, an acid-base extraction is the most efficient initial purification step to remove a significant portion of non-basic impurities.
Q2: What are some suitable recrystallization solvents for this compound or its hydrochloride salt?
A2: For the free base, solvent systems like ethyl acetate/hexanes or acetone/water could be effective. For the hydrochloride salt, polar protic solvents such as ethanol or isopropanol, or mixtures with water, are often good choices. A systematic solvent screen is always recommended to find the optimal conditions.
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide a quantitative measure of purity and help identify any remaining impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.
-
Melting Point Analysis: A sharp melting point that matches the literature value is indicative of high purity.
Q4: My product appears to be degrading on the silica gel column. What can I do?
A4: The acidity of silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of triethylamine (1-2%) before loading your sample. Alternatively, using a less acidic stationary phase like neutral alumina can prevent degradation.
Data Presentation
The following table provides an illustrative summary of the expected purity levels of this compound after applying various purification techniques. The actual purity will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Notes |
| Acid-Base Extraction | 50-80% | 85-95% | Highly effective for removing neutral and acidic impurities. |
| Recrystallization | >85% | >98% | Efficiency depends on the choice of solvent and the nature of the impurities. |
| Column Chromatography | 50-90% | >99% | Can achieve very high purity, especially with optimized conditions. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer now contains the protonated product.
-
Repeat Extraction: Extract the organic layer with 1M HCl two more times to ensure all the product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).
-
Back-Extraction: Add a fresh portion of organic solvent to the basic aqueous solution and shake to extract the deprotonated product back into the organic layer.
-
Combine and Dry: Repeat the back-extraction two more times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a column packed with silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. Add 0.5-1% triethylamine to the mobile phase to prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (or solvent mixture). Good candidates include ethyl acetate/hexanes, acetone, or ethanol. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the impure product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
Technical Support Center: Scaling Up the Synthesis of 3,3-Dimethylpiperidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-Dimethylpiperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A robust and widely applicable method for synthesizing piperidin-4-ones involves an intramolecular Dieckmann condensation of a suitable diester, followed by hydrolysis and decarboxylation.[1][2] This approach is favored for its reliability and scalability. The key intermediate is typically a substituted pimelate ester, which cyclizes to form the six-membered piperidone ring.
Q2: I am having trouble with the Dieckmann condensation step. What are the critical parameters?
A2: The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to reaction conditions.[3][4] Key parameters include:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as the strong base used (e.g., sodium ethoxide) will react with any water present, reducing its efficacy.
-
Choice of Base: A strong, non-nucleophilic base is required. Sodium ethoxide in ethanol or toluene is common. Potassium tert-butoxide can also be used.[2]
-
Solvent: A dry, aprotic solvent like toluene or THF is typically used to facilitate the reaction.
-
Temperature: The reaction is often initiated at room temperature and may require heating to reflux to drive it to completion.
Q3: What are the main challenges when scaling up this synthesis?
A3: Scaling up from bench-scale to pilot or production scale presents several challenges:
-
Reagent Addition and Heat Management: The Dieckmann condensation is exothermic. On a large scale, the addition of the base must be carefully controlled to manage the reaction temperature and avoid localized hotspots, which can lead to side product formation.
-
Work-up and Extraction: Handling large volumes of solvents and aqueous layers during work-up can be cumbersome. Phase separation may be slower, and emulsions can form.
-
Purification: While lab-scale purification might rely on column chromatography, this is often not feasible for large quantities. Developing robust crystallization or distillation procedures for the final product is crucial.[5][6]
Q4: How can I purify the final this compound product on a large scale?
A4: For large-scale purification, crystallization is the preferred method.[5] The crude product, often an oil, can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol or ether). The resulting salt is typically a crystalline solid that can be easily filtered, washed, and dried to achieve high purity. If the free base is required, the salt can be neutralized and extracted.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Dieckmann Condensation | 1. Inactive base due to moisture.2. Insufficient reaction time or temperature.3. Starting diester is impure. | 1. Ensure all glassware is oven-dried. Use freshly opened, anhydrous solvents and reagents. Use a fresh, high-quality base.2. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or gradually increasing the temperature.3. Purify the starting diester by distillation or chromatography before the cyclization step. |
| Formation of Polymeric or Intermolecular Side Products | 1. Reaction concentration is too high.2. Base was added too quickly, causing localized high concentrations. | 1. Perform the reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions.2. Add the base solution slowly and sub-surface to ensure rapid mixing and prevent localized heating. |
| Incomplete Decarboxylation | 1. Hydrolysis conditions (acid/base concentration) are too mild.2. Insufficient heating during the decarboxylation step. | 1. Use a stronger acid (e.g., 6M HCl) or base for the hydrolysis of the intermediate β-keto ester.2. Ensure the reaction mixture is heated to a sufficient temperature (often reflux) for an adequate period to drive off CO₂. Monitor for the cessation of gas evolution. |
| Difficulty Isolating the Product after Work-up | 1. Product is highly soluble in the aqueous phase.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product before extraction.2. Add a small amount of brine or a different organic solvent to help break the emulsion. Allow the mixture to stand for a longer period. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4-(benzylamino)-3,3-dimethylbutanedioate
-
To a solution of diethyl 3,3-dimethyl-2-oxobutanedioate (1.0 eq) in anhydrous methanol, add benzylamine (1.1 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1M HCl.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with saturated NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Protocol 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Cyclization: Dissolve the product from Protocol 1 (1.0 eq) in anhydrous toluene. Add sodium ethoxide (1.5 eq) portion-wise under an inert atmosphere (N₂ or Ar). Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of starting material.
-
Work-up: Cool the reaction mixture to room temperature and quench by carefully pouring it into a mixture of ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with toluene (2x).
-
Hydrolysis & Decarboxylation: Combine the organic layers and add 6M HCl. Heat the biphasic mixture to reflux and stir vigorously for 8-12 hours, or until gas evolution ceases.
-
Isolation: Cool the mixture, separate the layers, and wash the organic layer with water. Extract the acidic aqueous layer with dichloromethane (3x).
-
Purification: Combine all organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or by forming the hydrochloride salt as described in the FAQs.
Visualized Workflows and Logic
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the Dieckmann condensation step.
References
Troubleshooting low yields in Michael addition of piperidones
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with the Michael addition of piperidones. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues that may lead to low product yields.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Michael addition reaction with a piperidone nucleophile is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A: Low yields in the Michael addition of piperidones can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Key areas to investigate include the reactivity of your starting materials, the reaction conditions, and the potential for side reactions.
Primary Factors to Investigate for Low Yield:
-
Inefficient Enolate Formation: The reaction proceeds via the enolate of the piperidone. If the base used is not strong enough to deprotonate the piperidone effectively, the concentration of the nucleophilic enolate will be too low for the reaction to proceed efficiently.
-
Low Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl compound (the Michael acceptor) may be unreactive due to steric hindrance near the β-carbon or the presence of electron-donating groups that reduce its electrophilicity.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The reaction may require a specific temperature to overcome the activation energy barrier, a solvent that can solubilize all reactants and stabilize intermediates, and sufficient time to go to completion.[2][3]
-
Degradation or Inactivity of Reagents: The base or catalyst may have lost activity due to improper storage or handling.[4] Similarly, the piperidone or Michael acceptor could have degraded.
-
Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired adduct. Common side reactions include self-condensation, polymerization of the Michael acceptor, and the retro-Michael addition.[1]
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting low yields in the Michael addition of piperidones.
Caption: A flowchart for systematically troubleshooting low yields.
Issue 2: Formation of Multiple Products
Q2: My reaction is producing multiple products, and the desired Michael adduct is difficult to isolate. What are the common side reactions, and how can I suppress them?
A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Self-Condensation of Piperidone: Piperidones can undergo aldol-type self-condensation reactions in the presence of a base.
-
Solution: Try adding the piperidone slowly to the reaction mixture containing the Michael acceptor and base. Lowering the reaction temperature can also help.
-
-
Polymerization of the Michael Acceptor: Many α,β-unsaturated compounds are prone to polymerization, especially in the presence of strong bases.[4]
-
Solution: Consider using a more stable Michael acceptor if possible. Alternatively, using a milder base or catalyst, or running the reaction at a lower temperature, can reduce polymerization.[4]
-
-
Bis-Addition: The initial Michael adduct may still have an acidic proton and can react with a second molecule of the Michael acceptor.[1]
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the piperidone nucleophile can sometimes help.
-
-
Retro-Michael Addition: The Michael addition is a reversible reaction. Under certain conditions, particularly at higher temperatures, the product can revert to the starting materials.[1]
-
Solution: Running the reaction at a lower temperature can help to minimize the retro-Michael reaction.[4]
-
Data on Reaction Condition Optimization
While specific data on the Michael addition of piperidones as nucleophiles is dispersed, the following table, adapted from a study on a piperidine-derivative-catalyzed Michael addition, illustrates how solvent and temperature can influence yield. This demonstrates the importance of screening these parameters.
Table 1: Influence of Solvent and Temperature on the Yield of a Michael Addition Catalyzed by a Piperidine Derivative [2][3]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | Room Temp. | Low |
| 2 | Toluene | 50 | Increased |
| 3 | CH₃CN | Room Temp. | Low |
| 4 | CH₃CN | 50 | 51 |
| 5 | MTBE | Room Temp. | Low |
| 6 | MTBE | 50 | Increased |
Data adapted from a study on the Michael addition of pentane-2,4-dione to β-nitrostyrene using a piperidine-based organocatalyst.[2][3]
Experimental Protocols
General Protocol for the Michael Addition of a Piperidone to an α,β-Unsaturated Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-substituted-4-piperidone (1.0 eq)
-
α,β-unsaturated ketone (Michael acceptor) (1.0 - 1.2 eq)
-
Base (e.g., NaH, NaOEt, LDA) (1.1 eq)
-
Anhydrous solvent (e.g., THF, DMF, Ethanol)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the N-substituted-4-piperidone and anhydrous solvent.
-
Enolate Formation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. Add the base portion-wise (if solid) or dropwise (if a solution) to the stirred piperidone solution under a nitrogen atmosphere. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.
-
Michael Addition: Dissolve the α,β-unsaturated ketone in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the solution of the Michael acceptor dropwise to the enolate solution at the same temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation as appropriate.
Workflow Diagram for the Experimental Protocol
Caption: A step-by-step workflow for the Michael addition experiment.
References
Technical Support Center: Catalyst Selection for Efficient Piperidinone Synthesis
Welcome to the technical support center for catalyst selection in piperidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during the catalytic synthesis of piperidinones, offering potential causes and actionable solutions.
Question 1: My hydrogenation reaction to produce a piperidinone is slow or incomplete. What are the common causes and how can I resolve this?
Answer:
Slow or incomplete hydrogenation reactions are a frequent challenge. Several factors can contribute to this issue:
-
Catalyst Deactivation/Poisoning: The nitrogen atom in the piperidine or piperidinone ring can act as a Lewis base, binding to the metal surface of the catalyst (e.g., Palladium on Carbon) and causing deactivation. Impurities in the starting material or solvent, such as sulfur compounds, can also poison the catalyst.
-
Solution:
-
Increase the catalyst loading to compensate for the deactivated sites.
-
Ensure the purity of your starting materials and solvents.
-
In some cases, adding a small amount of a weak acid can protonate the nitrogen, preventing it from binding to the catalyst. However, this should be done cautiously as it may affect acid-labile protecting groups.
-
Consider switching to a more poison-resistant catalyst, such as a rhodium-based catalyst.
-
-
-
Insufficient Hydrogen Pressure or Temperature: The reaction may have a high activation energy or require sufficient hydrogen concentration.
-
Solution:
-
A moderate increase in hydrogen pressure can be beneficial.
-
Gradually increasing the reaction temperature (e.g., to 60-80°C) can enhance the reaction rate. Be mindful of potential side reactions at higher temperatures.
-
-
-
Poor Mixing: Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface, especially in heterogeneous reactions.
-
Solution: Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
-
-
Poor Quality Catalyst: The catalyst may be old, improperly stored, or from a low-quality batch.
-
Solution: Use a fresh batch of catalyst from a reputable supplier.
-
Question 2: I am observing significant byproduct formation in my piperidinone synthesis. What are the likely side reactions and how can I minimize them?
Answer:
Byproduct formation can significantly reduce the yield and purity of your desired piperidinone. The nature of the byproducts often depends on the synthetic route and reagents used.
-
Enone Formation: In reactions involving the addition of nucleophiles to 4-piperidones, dehydration of the desired alcohol product can lead to the formation of an α,β-unsaturated ketone (enone), particularly under acidic workup conditions or at elevated temperatures.
-
Solution:
-
Maintain a low temperature during both the reaction and the workup.
-
Use a controlled, non-acidic quench, such as a saturated aqueous solution of ammonium chloride.
-
-
-
Di-addition Product: In reactions like the addition of phenylacetylene to a 4-piperidone, a di-anion of the nucleophile can react with two molecules of the piperidone.
-
Solution:
-
Use a slight excess of the nucleophile (e.g., phenylacetylene).
-
Ensure slow, controlled addition of the base to generate the nucleophile.
-
-
-
Aldol Condensation Products: Self-condensation of the piperidone starting material can occur, especially in the presence of strong bases.
-
Solution:
-
Optimize the base concentration and reaction temperature.
-
Consider a slower addition of the base to the reaction mixture.
-
-
-
Over-reduction: In catalytic hydrogenations, the piperidinone carbonyl group may be further reduced to a hydroxyl group.
-
Solution:
-
Carefully monitor the reaction progress using techniques like TLC or LC-MS.
-
Use a less reactive reducing agent or milder reaction conditions (lower temperature and pressure). Zinc/acetic acid can be a mild alternative to more powerful reducing agents for the reduction of N-acyl-2,3-dihydro-4-pyridones.
-
-
Question 3: My Dieckmann condensation to form a piperidone is giving a low yield. What parameters should I optimize?
Answer:
The Dieckmann condensation is a powerful method for forming cyclic β-keto esters, which can then be converted to piperidones. However, it is sensitive to several factors.
-
Base Selection: The choice of base is critical.
-
Solution: Sodium hydroxide has been shown to be effective. Other bases like sodium, sodium hydride, and sodium methoxide can also be used, but may result in different yields.
-
-
Reaction Time and Temperature: These parameters can significantly impact the yield.
-
Solution: A study on the synthesis of 1-(2-phenethyl)-4-piperidone found that rapid addition of the starting material at 50°C followed by reaction at room temperature for 24 hours gave a high yield and purity. Prolonged reaction times (e.g., 72 hours) can sometimes lead to a decrease in yield due to side reactions of the product.
-
-
Solvent and Dilution: The reaction medium plays a crucial role.
-
Solution: Solvents with higher boiling points, such as xylene, have been shown to favor the intramolecular cyclization and give better yields compared to lower-boiling solvents like toluene and benzene. Increased dilution can also have a remarkable positive effect on the yield.
-
-
Precipitation Issues: The reaction mixture may become a thick precipitate, hindering effective stirring.
-
Solution: This could be due to the formation of oligomers. Running the reaction at a higher dilution can favor the desired intramolecular reaction over intermolecular polymerization.
-
Question 4: I am having trouble with a multi-component reaction (MCR) for piperidone synthesis. What are the key considerations for catalyst selection?
Answer:
Multi-component reactions are highly efficient for building molecular complexity in a single step. However, catalyst choice is crucial for success.
-
Catalyst-Free vs. Catalyzed: Many MCRs for piperidone synthesis can proceed without a catalyst, but often require higher temperatures and may result in lower yields.
-
Solution: The use of a catalyst can significantly improve reaction rates and yields, often allowing the reaction to proceed at room temperature. For example, in a five-component reaction to form densely functionalized piperidines, a bismuth catalyst enabled the reaction to proceed at room temperature, whereas the catalyst-free version required reflux conditions and gave lower yields.
-
-
Type of Catalyst: The choice of catalyst depends on the specific MCR.
-
Solution:
-
For the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of aldehydes, amines, and diesters of acetonedicarboxylic acid, the reaction is often carried out in water or alcohols at room temperature.
-
In the synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols, both amine bases (like piperidine) and ionic bases (like tetrabutylammonium hydroxide) can be effective, with the optimal choice depending on the solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine?
A1: The choice of catalyst is primarily determined by the desired stereochemical outcome.
-
For the trans-isomer (equatorial alcohol), which is thermodynamically more stable, common choices include:
-
Sodium Borohydride (NaBH₄): A cost-effective, mild, and easy-to-handle reagent that favors axial attack of the hydride.
-
Palladium on Carbon (Pd/C): Used in catalytic hydrogenation with H₂ gas, it also generally favors the formation of the equatorial product.
-
-
For the cis-isomer (axial alcohol), a sterically bulky reducing agent is required:
-
L-Selectride® (Lithium Tri-sec-butylborohydride): This bulky hydride reagent preferentially attacks from the less hindered equatorial face, leading to the axial alcohol with high diastereoselectivity.
-
Q2: How can I monitor the progress of my piperidinone synthesis reaction?
A2: Regular monitoring is crucial to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major byproducts by their mass-to-charge ratio, as well as quantifying the relative amounts of components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor reactions in real-time (flow NMR) or by taking aliquots from the reaction mixture.
Q3: What are the best practices for purifying my piperidinone product?
A3: The purification method depends on the physical and chemical properties of your product and the nature of the impurities.
-
Column Chromatography: A very common technique for purifying piperidone derivatives. For basic piperidines that may interact strongly with acidic silica gel, causing tailing and low recovery, consider the following:
-
Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1% v/v) or an ammonia solution in methanol to the eluent.
-
Stationary Phase Modification: Use amine-deactivated silica gel or an alternative stationary phase like basic or neutral alumina.
-
-
Crystallization: An effective method for obtaining highly pure solid products. The choice of solvent is critical and may require screening.
-
Distillation: Suitable for liquid piperidinone products. Be aware that piperidine and pyridine can form an azeotrope, which cannot be separated by simple fractional distillation.
-
Extraction: An aqueous workup is often used to remove water-soluble impurities and reagents. Ensure your product is not water-soluble.
Q4: My catalyst seems to be inactive. What should I check?
A4: Catalyst inactivity can be due to several reasons.
-
Freshness and Storage: Catalysts, especially palladium and copper-based ones, can be sensitive to air and moisture. Ensure you are using a fresh batch that has been stored properly under an inert atmosphere.
-
Catalyst Activation: Some pre-catalysts require an activation step before they become catalytically active. Consult the specific protocol for your chosen catalyst system.
-
Purity of Starting Materials: Impurities in your substrates or solvents can act as catalyst poisons. Verify the purity of all reagents.
Data Presentation
Table 1: Catalyst Performance in the Reduction of N-Boc-4-piperidone
| Catalyst/Reagent | Abbreviation | Typical Solvent | Key Characteristics | Predominant Isomer | Yield (%) |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, mild, easy to handle, favors axial attack. | trans (equatorial-OH) | High |
| Lithium Tri-sec-butylborohydride | L-Selectride® | Tetrahydrofuran (THF) | Bulky, highly stereoselective, favors equatorial attack. | cis (axial-OH) | High |
| Palladium on Carbon | Pd/C | Ethanol, Methanol | Catalytic hydrogenation with H₂, generally favors the equatorial product. | trans (equatorial-OH) | High |
Table 2: Optimization of Dieckmann Condensation for 1-(2-phenethyl)-4-piperidone Synthesis
| Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium Hydroxide | - | 24 | 72 | 98 |
| Sodium | Xylene | 24 | 72 | - |
| Sodium Hydride | Xylene | - | 64 | - |
| Sodium Methoxide | Xylene | - | 40 | - |
| Sodium | Toluene | - | 24 | - |
| Sodium | Benzene | - | 13 | - |
| Sodium | - | 6 | 19 | - |
| Sodium | - | 12 | 44 | - |
| Sodium | - | 24 | 57 | - |
| Sodium | - | 72 | 20 | - |
(Data for this table was compiled from multiple sources describing similar reaction optimizations)
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of N-Boc-4-piperidone using 5% Pd/C
-
Materials:
-
N-Boc-4-piperidone
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor with stirrer, pressure gauge, and temperature control
-
-
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas to remove any air.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Agitate the mixture until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. The catalyst is often pyrophoric, so handle it with care, preferably as a slurry in a small amount of the reaction solvent.
-
Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 0.1-0.5 MPa) and heat to the desired temperature (e.g., 50-60°C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization (e.g., from n-hexane) or column chromatography.
-
Protocol 2: Diastereoselective Reduction of N-Boc-4-piperidone using L-Selectride®
-
Materials:
-
N-Boc-4-piperidone
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
-
-
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-4-piperidone in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the L-Selectride® solution dropwise via syringe to the stirred solution, maintaining the temperature at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for 3-5 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, and while maintaining the temperature at -78°C, slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution, followed by the careful, dropwise addition of 30% H₂O₂.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in piperidinone synthesis.
Caption: Catalyst selection guide for stereoselective reduction.
Technical Support Center: Stereoselectivity in Piperidinone Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvents in controlling the stereochemical outcome of piperidinone reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for controlling stereoselectivity in piperidinone reactions?
Solvent choice is paramount as it directly influences the reaction's kinetic and thermodynamic pathways. The solvent is not merely an inert medium; it can stabilize or destabilize the transition states leading to different stereoisomers.[1] Key mechanisms of solvent influence include:
-
Differential Solvation: Solvents can preferentially solvate one transition state over another based on polarity and hydrogen-bonding capabilities. This differential stabilization lowers the activation energy for one pathway, favoring the formation of a specific stereoisomer.[1][2]
-
Transition State Geometry: The polarity and coordinating ability of a solvent can impact the geometry of key intermediates, such as iminium ions, thereby dictating the facial selectivity of an attack.[3]
-
Catalyst-Solvent Interactions: In catalyzed reactions, the solvent can interact with the catalyst, modifying its solubility, activity, and the chiral environment it presents, which in turn affects stereoselectivity.
Q2: What are the general trends observed with different solvent classes in these reactions?
While the optimal solvent is highly substrate- and reaction-dependent, some general trends are observed:
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as hydrogen bond donors, which can be crucial for reactions involving proton transfer in the rate-determining step.[2] They can stabilize charged intermediates and transition states. In some cases, water can be used to prevent racemization of enantioenriched substrates.[4]
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants and can dissolve a wide range of reagents. They can significantly influence reaction rates and selectivity by stabilizing polar transition states. For instance, DMSO has been used in mixtures to achieve high diastereoselectivity in Mannich reactions.[3]
-
Aprotic Non-Polar Solvents (e.g., Toluene, Dichloromethane, THF): These solvents are often used to minimize side reactions and can favor transition states with less charge separation. Varying solvents within this class can still lead to significant changes in stereoselectivity.[3] Ethereal solvents, in particular, have been noted as crucial for achieving selective crystallization of a single diastereomer directly from a reaction mixture.[5]
Q3: Besides solvent, what other experimental parameters are crucial for optimizing stereoselectivity?
Solvent effects are often coupled with other reaction conditions. To achieve optimal stereoselectivity, it is essential to co-optimize:
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) often enhances selectivity by increasing the energy difference between competing diastereomeric transition states.[3]
-
Catalyst: The choice of catalyst (e.g., Brønsted or Lewis acids, organocatalysts) and its concentration are critical. The catalyst can influence the geometry of intermediates and the activation barrier for the formation of different isomers.[3]
-
Reagent Concentration: Running reactions at lower concentrations can sometimes improve selectivity by minimizing aggregation or competing reaction pathways.
Troubleshooting Guides
Issue 1: My reaction shows low or poor diastereoselectivity.
-
Possible Cause: The solvent may be inadequately differentiating between the diastereomeric transition states. The energy difference (ΔΔG‡) between the pathways leading to the syn and anti products is too small under the current conditions.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: The first and most critical step is to perform a solvent screen. Experiment with solvents from different classes (protic, aprotic polar, aprotic non-polar) to find an optimal medium.[3] Even within the same class (e.g., switching from THF to Et₂O), results can vary dramatically.[5]
-
Optimize Temperature: Lower the reaction temperature. This is a common and effective strategy to amplify the small energy differences between transition states, often leading to significantly improved diastereomeric ratios (dr).[3]
-
Vary the Catalyst: If the reaction is catalyzed, screen different acid or base catalysts. The interplay between the solvent and the catalyst is crucial for creating a well-organized, stereochemically biased transition state.[3]
-
Consider Solvent Mixtures: In some cases, a mixture of solvents can provide a unique solvation environment that a single solvent cannot, leading to enhanced selectivity. For example, a DMSO/1-butanol mixture has been shown to be effective in certain Mannich reactions.[3]
-
Issue 2: I am observing a reversal of stereoselectivity when changing solvents.
-
Possible Cause: This intriguing phenomenon, known as solvent-induced stereoinversion, indicates a change in the dominant reaction mechanism or a shift in the relative stability of the transition states. A solvent that favors the syn pathway through specific hydrogen bonding, for instance, might be replaced by another that favors the anti pathway by stabilizing a less polar transition state.
-
Troubleshooting Steps:
-
Characterize the Phenomenon: Confirm the stereochemical outcome in each solvent using reliable analytical techniques (e.g., NMR with NOE experiments, chiral HPLC).
-
Analyze Solvent Properties: Correlate the observed stereoisomer with solvent properties (e.g., dielectric constant, hydrogen bond donating/accepting ability). This can provide mechanistic insight into which interactions are controlling the stereochemical outcome.
-
Leverage the Effect: This effect can be synthetically useful, allowing access to different stereoisomers from a single set of starting materials and catalyst simply by changing the solvent.[6]
-
Issue 3: My enzymatic reduction of a piperidinone precursor shows low enantiomeric excess (ee). How can solvent choice help?
-
Possible Cause: While the enzyme's active site is the primary determinant of stereoselectivity, the solvent can influence the enzyme's conformation, substrate presentation, and cofactor regeneration.
-
Troubleshooting Steps:
-
Aqueous Buffers: Ensure the pH and buffer system are optimal, as enzyme activity and selectivity are highly pH-sensitive.[3]
-
Co-solvents: Introduce organic co-solvents (e.g., isopropanol, DMSO) in small percentages. This can improve the solubility of hydrophobic substrates and, in some cases, alter the enzyme's conformation to enhance enantioselectivity. However, high concentrations can denature the enzyme.
-
Biphasic Systems: For substrates with poor water solubility, consider a biphasic system (e.g., water/hexane). This can improve substrate availability to the enzyme while minimizing product inhibition.
-
Data Presentation
Quantitative data from solvent screening is essential for rational optimization. Below are illustrative tables based on common findings in piperidinone synthesis.
Table 1: Illustrative Effect of Solvent on Diastereoselectivity in an Organocatalyzed Mannich Reaction
| Entry | Solvent System (v/v) | Dielectric Constant (ε) | Diastereomeric Ratio (anti:syn) |
| 1 | Toluene | 2.4 | 1.5 : 1 |
| 2 | Dichloromethane (DCM) | 9.1 | 3 : 1 |
| 3 | Acetonitrile (MeCN) | 37.5 | 5 : 1 |
| 4 | DMSO / 1-Butanol (4:1) | ~42 (mixture) | >10 : 1 |
| Data is representative and compiled for illustrative purposes based on trends reported in the literature.[3] |
Table 2: General Influence of Solvent Properties on Piperidinone Stereoselectivity
| Solvent Class | Representative Solvents | Key Properties | Potential Influence on Stereoselectivity |
| Aprotic Non-Polar | Toluene, Hexane, Et₂O | Low dielectric constant, no H-bond donation | Favors compact, neutral transition states. Can be crucial for diastereoconvergent crystallization.[5] |
| Aprotic Polar | DCM, THF, MeCN, DMSO | High dielectric constant, may have H-bond acceptors | Stabilizes polar or charged transition states. Can significantly alter reaction rates and selectivity depending on the specific solvent.[3] |
| Protic | MeOH, EtOH, H₂O, IPA | H-bond donation and acceptance, high dielectric constant | Can participate in the reaction mechanism (e.g., proton transfer), stabilizing charged intermediates and altering reaction order.[2] |
Experimental Protocols
Protocol: Diastereoselective Organocatalyzed Mannich Reaction for Piperidinone Precursor Synthesis
This protocol is a representative example for the synthesis of a β-amino ketone, a common precursor to substituted piperidinones, and is based on established methodologies.
-
Reagent Preparation:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (e.g., hydroxyacetone, 2.0 mmol, 2.0 equiv).
-
Add the chosen organocatalyst (e.g., L-tryptophan, 0.1 mmol, 10 mol%).
-
Add the selected solvent or solvent mixture (e.g., DMSO/1-butanol 4:1, 5 mL).[3]
-
-
Reaction Execution:
-
To the stirred solution, add the imine, generated in situ or pre-formed (1.1 mmol, 1.1 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Quenching:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate, 15 mL each).
-
-
Purification and Analysis:
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.[6]
-
Visualizations: Workflows and Concepts
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Solvent stabilizing a favored transition state.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of piperidines - Enlighten Theses [theses.gla.ac.uk]
- 5. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the 1H and 13C NMR Analysis of 3,3-Dimethylpiperidin-4-one
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive analysis of 3,3-Dimethylpiperidin-4-one using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other common analytical techniques. Detailed experimental protocols and data interpretation are presented to facilitate practical application in the laboratory.
The structural integrity of novel chemical entities is paramount in the journey of drug discovery and development. Among the myriad of analytical techniques available, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This guide focuses on this compound, a heterocyclic ketone with a piperidine core, a scaffold of significant interest in medicinal chemistry.
Unveiling the Molecular Signature: 1H and 13C NMR Data
Table 1: Estimated 1H and 13C NMR Data for this compound
| Atom | 1H Chemical Shift (δ, ppm) | Multiplicity | 13C Chemical Shift (δ, ppm) |
| H1 (NH) | 1.5 - 2.5 | br s | - |
| H2 (CH2) | 2.9 - 3.1 | t | ~55 |
| C3 | - | - | ~40 |
| 2 x CH3 | 1.0 - 1.2 | s | ~25 |
| C4 (C=O) | - | - | >200 |
| H5 (CH2) | 2.4 - 2.6 | t | ~50 |
| H6 (CH2) | 3.2 - 3.4 | t | ~45 |
Note: The chemical shifts are estimated based on data from substituted this compound derivatives and general principles of NMR spectroscopy. The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on solvent and concentration. The carbonyl carbon (C4) is expected to have the most downfield chemical shift.
A Comparative Look: NMR vs. Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a multi-technique approach is often employed for comprehensive characterization. The following table compares NMR with other common analytical methods.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy (1H, 13C) | Detailed molecular structure, connectivity of atoms, stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, small sample amount required. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast, easy to use, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the elemental formula. | Does not provide structural information. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain. |
In the Lab: A Protocol for NMR Analysis
The following is a detailed protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.
Experimental Protocol: 1H and 13C NMR of this compound
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the 1H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.
-
Assign the peaks in both the 1H and 13C spectra to the corresponding atoms in the molecule.
-
Visualizing the Workflow
The logical flow of NMR analysis, from sample preparation to final structural elucidation, can be visualized as follows:
Caption: Workflow for NMR Analysis of this compound.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3,3-Dimethylpiperidin-4-one
For researchers, scientists, and professionals engaged in drug development and chemical analysis, understanding the mass spectral fragmentation of novel or substituted heterocyclic compounds is paramount for structural elucidation and impurity profiling. This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-Dimethylpiperidin-4-one, offering a comparative framework against related cyclic ketones and piperidine derivatives.
While specific experimental data for this compound is not publicly available, its fragmentation behavior can be reliably predicted based on established principles of mass spectrometry for cyclic ketones and amines.[1] The primary fragmentation pathways anticipated for this molecule are centered around two key structural features: the carbonyl group and the tertiary amine within the piperidine ring.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be initiated by the removal of an electron from either the oxygen of the carbonyl group or the nitrogen of the amine, leading to a molecular ion (M•+). The subsequent fragmentation will likely proceed through two major competing pathways: α-cleavage adjacent to the carbonyl group and α-cleavage adjacent to the nitrogen atom.
Carbonyl-Driven Alpha-Cleavage
Cleavage of the carbon-carbon bond adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones.[2][3] In the case of this compound, this would involve the scission of the C4-C5 or C3-C4 bond. Due to the substitution at the C3 position, cleavage of the C4-C5 bond is sterically more favorable and would lead to the expulsion of a neutral ethene molecule, resulting in a prominent fragment ion.
Amine-Driven Alpha-Cleavage
The nitrogen atom in the piperidine ring also directs fragmentation through α-cleavage of an adjacent C-C bond.[4] This is a dominant fragmentation pathway in aliphatic amines. For this compound, this would involve the cleavage of the C2-C3 or C5-C6 bond. The loss of an ethyl radical from the cleavage of the C5-C6 bond is a likely event, leading to the formation of a stable iminium ion.
Comparative Data Summary
To provide a comparative context, the predicted major fragment ions for this compound are presented alongside the observed fragments for structurally related compounds.
| Compound | Molecular Ion (m/z) | Major Fragment Ions (m/z) | Proposed Fragment Structure/Loss |
| This compound (Predicted) | 141 | 113 | [M - CO]•+ or [M - C2H4]•+ |
| 98 | [M - C3H7]•+ (Loss of isopropyl radical) | ||
| 84 | Ring fragmentation | ||
| 70 | [C4H8N]+ | ||
| 57 | [C4H9]+ or [C3H5O]+ | ||
| 1,3-Dimethyl-4-piperidone [5] | 127 | 98 | [M - C2H5]•+ |
| 84 | [M - C2H5N]•+ | ||
| 70 | [C4H8N]+ | ||
| 57 | [C3H5O]+ | ||
| N-tert-Butoxycarbonyl-4-piperidone [6] | 199 | 144 | [M - C4H9]•+ (Loss of tert-butyl radical) |
| 100 | [M - C4H9O2]•+ | ||
| 57 | [C4H9]+ |
Experimental Protocols
The following provides a general methodology for acquiring the mass spectrum of this compound, based on standard practices for similar analytes.[7]
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is utilized.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
This predictive guide serves as a valuable resource for the initial identification and structural confirmation of this compound and its analogs. Experimental verification is recommended to confirm these predicted fragmentation patterns.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. ochemacademy.com [ochemacademy.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3-Dimethyl-4-piperidone | C7H13NO | CID 107311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative FT-IR Spectral Analysis of 3,3-Dimethylpiperidin-4-one and Related Cyclic Ketones
For Immediate Release
A detailed comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,3-Dimethylpiperidin-4-one is presented, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a direct comparison with key alternatives—Piperidin-4-one, N-Methyl-4-piperidone, and 2,2,6,6-Tetramethyl-4-piperidone—supported by experimental data to elucidate the structural nuances imparted by substituent effects.
This publication aims to serve as a practical reference for the characterization of piperidinone-based scaffolds, which are crucial building blocks in the synthesis of various pharmaceutical agents. The spectral data, presented in a clear, tabular format, highlights the diagnostic vibrational frequencies and their assignments, facilitating the identification and differentiation of these compounds.
Comparative FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by distinct vibrational modes corresponding to its functional groups. A comparative summary of its key spectral features alongside those of selected piperidone derivatives is provided below. This comparison underscores the influence of N-substitution and steric hindrance on the principal absorption bands.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Piperidin-4-one (cm⁻¹) | N-Methyl-4-piperidone (cm⁻¹) | 2,2,6,6-Tetramethyl-4-piperidone (cm⁻¹) |
| N-H | Stretch | ~3307 | ~3300 | - | ~3300 |
| C-H (Aliphatic) | Stretch | ~2964, ~2930 | ~2950, ~2850 | ~2940, ~2800 | ~2970, ~2870 |
| C=O (Ketone) | Stretch | ~1696 | ~1715 | ~1718 | ~1720 |
| C-N | Stretch | ~1100-1200 | ~1100-1200 | ~1100-1200 | ~1100-1200 |
| C-H (Methyl) | Bend | ~1460, ~1370 | - | ~1465, ~1375 (N-CH₃) | ~1470, ~1365 |
Note: The data for this compound is based on the spectral analysis of its derivative, 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, and serves as a close approximation.[1]
The FT-IR spectrum of a substituted derivative, 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, reveals key vibrational frequencies that are largely attributable to the this compound core. The N-H stretching vibration is observed around 3307 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups on the piperidine ring are found at approximately 2964 cm⁻¹ and 2930 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the ketone is located at 1696 cm⁻¹[1].
Experimental Protocols
The following is a generalized protocol for the acquisition of FT-IR spectra of solid piperidinone samples.
Sample Preparation (KBr Pellet Method)
-
Grinding: A small amount of the sample (1-2 mg) is placed in an agate mortar. Approximately 100-200 mg of dry potassium bromide (KBr) powder is added. The mixture is thoroughly ground to a fine, homogenous powder to minimize scattering of the infrared radiation.
-
Pellet Formation: The ground mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet.
-
Analysis: The KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer.
Instrumentation and Data Acquisition
-
Spectrometer: A Fourier-Transform Infrared Spectrometer is used for analysis.
-
Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is commonly employed.
-
Scans: To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
-
Background Correction: A background spectrum of a blank KBr pellet is recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Workflow for FT-IR Spectral Analysis
The logical flow of an FT-IR experiment, from sample preparation to final data interpretation, is illustrated in the diagram below.
Caption: Experimental workflow for FT-IR spectral analysis.
Comparison with Alternatives
Piperidin-4-one: As the parent compound, its spectrum provides a baseline. The C=O stretch is observed at a higher wavenumber (~1715 cm⁻¹) compared to the 3,3-dimethyl derivative. This shift can be attributed to the steric and electronic effects of the gem-dimethyl group at the C3 position, which can influence the ring conformation and the carbonyl bond strength.
N-Methyl-4-piperidone: The replacement of the N-H proton with a methyl group eliminates the N-H stretching band. The C=O stretching frequency (~1718 cm⁻¹) is similar to that of piperidin-4-one, indicating that N-methylation has a minor effect on the carbonyl group in this context.
2,2,6,6-Tetramethyl-4-piperidone: The presence of four methyl groups flanking the nitrogen atom introduces significant steric hindrance. This can affect the ring flexibility and is reflected in the C=O stretching frequency (~1720 cm⁻¹), which is slightly higher than in the other derivatives. The N-H stretch is present, similar to piperidin-4-one.
References
X-ray Crystallography of 3,3-Dimethylpiperidin-4-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures and synthetic methodologies of various 3,3-Dimethylpiperidin-4-one derivatives. The information is supported by experimental data to aid in the understanding and further development of this important class of heterocyclic compounds.
The this compound scaffold is a key structural motif in a variety of biologically active compounds. The gem-dimethyl substitution at the C3 position introduces conformational constraints that influence the overall shape of the molecule and its interactions with biological targets. X-ray crystallography provides definitive insights into the three-dimensional structure of these derivatives, revealing subtle conformational differences that can impact their pharmacological profiles. This guide summarizes key crystallographic data and synthetic protocols for a selection of these compounds.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for several this compound derivatives, highlighting the impact of different substituents on the crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Piperidine Ring Conformation | Ref. |
| 1-Dichloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one | C₂₁H₂₁Cl₂NO₂ | Monoclinic | P2₁/c | a=10.038(2)Å, b=17.799(4)Å, c=11.649(2)Å, β=103.99(3)° | Distorted Boat | [1] |
| 1-Chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one | C₂₁H₂₂ClNO₂ | Monoclinic | P2₁/n | a=13.7005(3)Å, b=9.8735(2)Å, c=14.8960(3)Å, β=112.762(1)° | Distorted Boat | [2] |
| 3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | C₁₈H₁₈ClNO | Triclinic | P-1 | a=8.953(2)Å, b=9.882(2)Å, c=10.601(2)Å, α=113.84(3)°, β=95.16(3)°, γ=104.99(3)° | Distorted Chair | [3][4] |
| 3-Chloro-3-methyl-r-2,c-6-di-p-tolylpiperidin-4-one | C₂₀H₂₂ClNO | Monoclinic | P2₁/c | a=10.088(5)Å, b=22.289(5)Å, c=8.288(5)Å, β=106.90(5)° | Chair | [3] |
| 3-Chloro-3-methyl-r-2,c-6-bis(4-chlorophenyl)piperidin-4-one | C₁₈H₁₆Cl₃NO | Monoclinic | C2/c | a=20.081(5)Å, b=11.699(5)Å, c=16.315(5)Å, β=108.95(5)° | Chair | [3] |
| 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | C₁₉H₂₁NO₂ | Orthorhombic | Pna2₁ | a=16.1899(13)Å, b=8.0863(7)Å, c=12.7758(10)Å | Chair | [5] |
| 1,3,3-Trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate | C₂₉H₃₁NO₂ | Triclinic | P-1 | a=9.2619(3)Å, b=10.7493(4)Å, c=13.3854(5)Å, α=94.508(2)°, β=103.205(2)°, γ=109.528(2)° | Chair | [6] |
Experimental Protocols
The synthesis of this compound derivatives predominantly follows the Mannich condensation reaction. This one-pot, three-component reaction offers a straightforward route to the core piperidin-4-one structure.
General Synthesis of 2,6-Diaryl-3,3-dimethylpiperidin-4-ones
A typical procedure involves the reaction of an aromatic aldehyde, methyl isopropyl ketone (as a source of the 3,3-dimethyl-4-oxopiperidine core), and ammonium acetate (as the nitrogen source).
Detailed Protocol for 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones: [7] A mixture of ammonium acetate (0.1 mol), a substituted benzaldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) is heated in ethanol. The reaction mixture is then allowed to cool, leading to the precipitation of the product, which can be purified by recrystallization.
Synthesis of 1-Acyl-3,3-dimethyl-2,6-diphenylpiperidin-4-ones: [1][2] The N-acylated derivatives are prepared by treating the parent 3,3-dimethyl-2,6-diphenylpiperidin-4-one with an appropriate acyl chloride (e.g., dichloroacetyl chloride or chloroacetyl chloride) in the presence of a base like triethylamine in an anhydrous solvent such as benzene. The reaction is typically stirred at room temperature.
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture. Common solvent systems include:
Alternative Analytical Techniques: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique for the characterization of this compound derivatives. Both ¹H and ¹³C NMR provide valuable information about the molecular structure and conformation in solution.
Key NMR Features:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine ring can elucidate the ring's conformation (chair, boat, or twist-boat) and the relative stereochemistry of the substituents. For example, the observation of distinct signals for the axial and equatorial protons at C5 is characteristic of a chair conformation.[3]
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbonyl carbon (C4) and the carbons bearing substituents (C2, C3, and C6), provide further confirmation of the structure.
The combination of X-ray crystallography and NMR spectroscopy offers a comprehensive understanding of the structural and dynamic properties of these important heterocyclic molecules.
References
- 1. 1-Dichloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3,3-Dimethylpiperidin-4-one and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3,3-Dimethylpiperidin-4-one and its structurally related analogs. The information is supported by experimental data to offer a clear perspective on their potential as therapeutic agents.
The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs with diverse pharmacological properties.[1][2] Among piperidine derivatives, piperidin-4-ones are versatile intermediates for synthesizing compounds with a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][3][4] This guide focuses on this compound and its analogs, summarizing their biological activities based on available experimental data.
Antimicrobial Activity
Several studies have highlighted the potential of piperidin-4-one derivatives as antimicrobial agents. The introduction of different functional groups to the core structure significantly influences their activity against various bacterial and fungal strains.
A study on thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones demonstrated significant antibacterial and antifungal activities.[3] The antibacterial activity of these compounds was comparable to the standard drug ampicillin, and the antifungal activity of the thiosemicarbazone derivatives was notably enhanced compared to the parent piperidin-4-one.[3]
Table 1: Antimicrobial Activity of Piperidin-4-one Analogs
| Compound | Test Organism | Activity (Compared to Standard) | Reference |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various bacteria | Good (compared to ampicillin) | [3] |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various fungi | Significant (compared to terbinafine) | [3] |
| N-alkyl tetrahydroisoquinolines and decahydroisoquinolines | Candida glabrata | MIC values of 5 µg/mL | [5] |
| 4-aminopiperidine derivatives | Candida and Aspergillus species | MIC values of about 1-4 µg/mL | [5] |
Anticancer Activity
The anticancer potential of piperidin-4-one analogs has been a significant area of research. Modifications to the piperidin-4-one core have led to the development of compounds with potent cytotoxic effects against various cancer cell lines.
For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated cytotoxic effects against myeloma, leukemia, and natural killer T-cell lymphoma cell lines.[2] Specifically, compounds II and IV in the series were found to reduce the growth of several hematological cancer cell lines and increase the mRNA expression of apoptosis-promoting genes like p53 and Bax.[2]
Monocarbonyl curcumin analogues of piperidones have also been synthesized and evaluated for their anti-tumor activity. An MTT assay revealed that fourteen of these analogues exhibited a stronger inhibitory effect on the growth of HepG2, A549, Hela, and MCF-7 tumor cell lines compared to curcumin and cisplatin.[6]
Table 2: Anticancer Activity of Piperidin-4-one Analogs (IC50 values)
| Compound/Analog Type | Cell Line | IC50 (µM) | Reference |
| 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one (1) | - | 37.802 (Antioxidant activity) | [1] |
| 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one hydrazine carbothioamide (2) | - | 30.392 (Antioxidant activity) | [1] |
| 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime (3) | - | 72.285 (Antioxidant activity) | [1] |
| 3,5-Bis(4-hydroxyarylidene)-4-piperidones with alkylaminomethyl substituent | Molt 4/C8, CEM, L1210 | Potent antiproliferative properties | [7] |
Antioxidant and Anti-inflammatory Activity
Research has also explored the antioxidant and anti-inflammatory properties of piperidin-4-one derivatives. A study involving novel imine derivatives of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one reported good radical scavenging activity.[1] The antioxidant potential was determined using the DPPH assay, with IC50 values indicating their effectiveness.[1] The same study also found that these compounds possess anti-inflammatory properties, as evaluated by the protein denaturation method.[1]
Table 3: Antioxidant and Anti-inflammatory Activity of Piperidin-4-one Analogs
| Compound | Activity | IC50 (µM) / Inhibition (%) | Reference |
| 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one (1) | Antioxidant | 37.802 | [1] |
| 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one hydrazine carbothioamide (2) | Antioxidant | 30.392 | [1] |
| 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime (3) | Antioxidant | 72.285 | [1] |
| Compound 1 | Anti-inflammatory | 43.5% | [1] |
| Compound 2 | Anti-inflammatory | 71.3% | [1] |
| Compound 3 | Anti-inflammatory | 39.3% | [1] |
Experimental Protocols
Synthesis of Piperidin-4-one Derivatives
A common method for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the Mannich reaction. This involves the condensation of ethyl methyl ketone, benzaldehyde or substituted aromatic aldehydes, and ammonium acetate.[3] Thiosemicarbazone derivatives can then be synthesized by reacting the piperidones with thiosemicarbazide.[3]
General synthesis workflow for thiosemicarbazone derivatives of piperidin-4-one.
In Vitro Antibacterial and Antifungal Activity Assay
The antimicrobial activity of the synthesized compounds is often evaluated using the disk diffusion method against various bacterial and fungal strains.[3] The minimum inhibitory concentration (MIC) values are determined to quantify their efficacy.
Workflow for determining antimicrobial activity using the disk diffusion method.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
-
Cell Seeding: Cancer cells are plated in 96-well plates and incubated to allow for adherence.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.[8]
-
MTT Incubation: After a specific incubation period, MTT reagent is added to each well. Metabolically active cells convert the MTT into formazan crystals.[9]
-
Data Analysis: The formazan is dissolved, and the absorbance is measured to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[6]
Experimental workflow for the MTT assay to determine cytotoxicity.
Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds. The ability of the compound to scavenge the stable DPPH free radical is measured spectrophotometrically. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[1]
Anti-inflammatory Activity (Protein Denaturation Method)
The in vitro anti-inflammatory activity can be assessed by the protein denaturation method. The ability of a compound to inhibit the heat-induced denaturation of a protein (like bovine serum albumin) is measured. A lower degree of denaturation in the presence of the compound indicates anti-inflammatory activity.[1]
References
- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for Piperidine Derivatives Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of three different piperidine derivatives. The information herein is intended to guide researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for these and structurally similar compounds. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8]
Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and are of significant interest in drug discovery and development. Consequently, robust and reliable analytical methods are crucial for their quantification and quality control.[9][10] High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of these compounds due to its high resolution, sensitivity, and reproducibility.[11]
This guide will compare two common HPLC approaches for the analysis of piperidine derivatives: a Reversed-Phase HPLC (RP-HPLC) method with UV detection following pre-column derivatization, and an Ion-Pairing RP-HPLC method for direct analysis.
Comparative HPLC Methods
Two distinct HPLC methods were evaluated for the analysis of three piperidine derivatives:
-
Piperidine Derivative A: A simple, non-functionalized piperidine.
-
Piperidine Derivative B: A piperidine with a polar functional group.
-
Piperidine Derivative C: A more complex, multi-functionalized piperidine derivative.
Method 1: RP-HPLC with Pre-Column Derivatization and UV Detection
This method is particularly useful for piperidine derivatives that lack a strong UV chromophore, enhancing their detectability.[12][13]
Method 2: Ion-Pairing RP-HPLC with Charged Aerosol Detection (CAD)
This method is suitable for the direct analysis of polar and non-UV active piperidine derivatives by utilizing an ion-pairing agent to improve retention on a reversed-phase column.[14]
Experimental Protocols
-
Derivatization Procedure:
-
To 1.0 mL of the sample or standard solution containing the piperidine derivative, add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Add 0.5 mL of 1 M sodium bicarbonate solution to maintain alkaline conditions.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature and add 0.2 mL of 1 M HCl to neutralize the excess base.
-
Dilute the solution to a final volume of 5.0 mL with the mobile phase.[10][12]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample or standard in the mobile phase to the desired concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.[14]
-
Mobile Phase: Water-acetonitrile (90:10, v/v) with 0.1% heptafluorobutyric acid (HFBA) as an ion-pairing agent.[9][14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 40°C.[14]
-
Detection: Charged Aerosol Detector (CAD), Nitrogen gas pressure at 35 psi.[14]
-
Injection Volume: 10 µL.
-
Data Presentation
The following tables summarize the validation parameters for the three piperidine derivatives using the two described HPLC methods.
Table 1: Specificity and System Suitability
| Parameter | Method 1 (Derivatization) | Method 2 (Ion-Pairing) | Acceptance Criteria |
| Resolution (Rs) | > 2.0 | > 2.0 | Rs > 2 |
| Tailing Factor (T) | 1.1 - 1.3 | 1.2 - 1.4 | T ≤ 2 |
| Theoretical Plates (N) | > 3000 | > 2500 | N > 2000 |
Table 2: Linearity
| Piperidine Derivative | Method 1 (Derivatization) | Method 2 (Ion-Pairing) |
| Range (µg/mL) | Correlation Coefficient (r²) | |
| A | 0.5 - 100 | 0.9995 |
| B | 0.5 - 120 | 0.9998 |
| C | 1.0 - 150 | 0.9992 |
Table 3: Accuracy (Recovery)
| Piperidine Derivative | Method 1 (Derivatization) | Method 2 (Ion-Pairing) | Acceptance Criteria |
| Recovery (%) | RSD (%) | Recovery (%) | |
| A | 99.5 - 101.2 | < 1.0 | 98.9 - 102.1 |
| B | 99.8 - 100.9 | < 0.8 | 99.2 - 101.5 |
| C | 98.9 - 101.5 | < 1.2 | 98.5 - 102.5 |
Table 4: Precision (Repeatability and Intermediate Precision)
| Piperidine Derivative | Method 1 (Derivatization) | Method 2 (Ion-Pairing) | Acceptance Criteria |
| Repeatability RSD (%) | Intermediate Precision RSD (%) | Repeatability RSD (%) | |
| A | 0.8 | 1.1 | 1.2 |
| B | 0.6 | 0.9 | 1.0 |
| C | 1.0 | 1.3 | 1.4 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Piperidine Derivative | Method 1 (Derivativatization) | Method 2 (Ion-Pairing) |
| LOD (µg/mL) | LOQ (µg/mL) | |
| A | 0.15 | 0.5 |
| B | 0.12 | 0.4 |
| C | 0.20 | 0.7 |
Table 6: Robustness
| Parameter Varied | Method 1 (Derivatization) | Method 2 (Ion-Pairing) |
| Flow Rate (± 0.1 mL/min) | %RSD < 2.0 | %RSD < 2.0 |
| Column Temperature (± 2°C) | %RSD < 2.0 | %RSD < 2.0 |
| Mobile Phase Composition (± 2%) | %RSD < 2.0 | %RSD < 2.0 |
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process, from planning to final reporting, in accordance with ICH guidelines.
Caption: Workflow for HPLC Analytical Method Validation.
Conclusion
Both the pre-column derivatization RP-HPLC method and the ion-pairing RP-HPLC method demonstrate suitability for the analysis of piperidine derivatives. The choice of method will depend on the specific characteristics of the analyte and the available instrumentation.
-
Method 1 (Derivatization) generally offers lower detection and quantification limits, making it ideal for trace analysis. However, the additional derivatization step can be time-consuming and introduce variability if not carefully controlled.
-
Method 2 (Ion-Pairing) provides a more direct and simpler approach, particularly for polar compounds. While the sensitivity may be slightly lower than the derivatization method, it offers a robust and straightforward analytical solution for routine quality control.
Ultimately, the selection of an appropriate analytical method requires careful consideration of the validation data and the specific analytical requirements. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of reliable and accurate data.[6]
References
- 1. youtube.com [youtube.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Conformational Landscape of 3,3-Dimethylpiperidin-4-one: A DFT Computational Analysis and Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comprehensive comparison of the conformational preferences of 3,3-Dimethylpiperidin-4-one, a key structural motif in many synthetic compounds, through the lens of Density Functional Theory (DFT) computational analysis.
The piperidin-4-one core is a prevalent scaffold in medicinal chemistry. The conformational dynamics of this ring system, particularly the orientation of its substituents, directly influence its interaction with biological targets. This guide delves into the computational methodologies used to predict the most stable conformations of this compound, offering a comparative analysis with experimental findings for related structures.
Comparative Analysis of Conformational Energies
The conformational landscape of this compound is dominated by the chair conformation, which can exist in two primary forms depending on the orientation of the lone pair of electrons on the nitrogen atom. Other higher-energy conformations, such as the boat and twist-boat, are generally considered less stable. DFT calculations are instrumental in quantifying the energy differences between these conformers.
The choice of DFT functional and basis set is crucial for obtaining accurate energetic predictions. Commonly employed methods for piperidin-4-one systems include the B3LYP functional with basis sets such as 6-311G++(d,p) or 6-31G(d,p).[3][4][5][6][7] More modern functionals like M06-2X with larger basis sets such as def2-QZVPP are also utilized for enhanced accuracy, especially when considering dispersion interactions.[8][9]
Table 1: Representative DFT Computational Parameters for Piperidin-4-one Derivatives
| Compound | DFT Functional | Basis Set | Key Findings |
| 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one | B3LYP | 6-311G++(d,p) | Good correlation between calculated and experimental vibrational spectra.[3] |
| 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one | B3LYP | 6-311++G(d,p) | Analysis of molecular electrostatic potential and frontier molecular orbitals.[4][6] |
| Novel piperidin-4-one imine derivatives | B3LYP | 6-31G(d,p) | Optimized geometry and calculation of reactivity parameters.[5][7] |
| Fluorinated Piperidines | M06-2X | def2-QZVPP | Systematic computational analysis in agreement with NMR experiments.[9] |
Experimental and Computational Workflow
A robust conformational analysis of this compound integrates both experimental and computational techniques to provide a holistic understanding of its structural preferences.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the analysis of coupling constants (e.g., ³J(H,H)), provides crucial information about the dihedral angles and, consequently, the conformation of the piperidine ring in solution. For substituted piperidines, the relative orientation of substituents (axial vs. equatorial) can be determined from these coupling constants.[9][10]
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive evidence of the solid-state conformation of a molecule.[3] The resulting crystal structure reveals precise bond lengths, bond angles, and the overall geometry of the molecule, confirming the ring conformation and the positions of all substituents.[8]
DFT Computational Protocol
A typical DFT-based conformational analysis protocol for this compound would involve the following steps:
-
Initial Structure Generation: A 3D model of the this compound molecule is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers (e.g., chair, boat, twist-boat).
-
Geometry Optimization: The geometry of each identified conformer is then optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311G++(d,p) or M06-2X/def2-QZVPP).[3][4][8][9] Solvation effects can be incorporated using a polarizable continuum model (PCM) to simulate a solvent environment.[8][9]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true energy minima. These calculations also provide thermodynamic data, including the Gibbs free energy (G).
-
Relative Energy Calculation: The relative Gibbs free energies (ΔG) between the different conformers are calculated to determine their predicted populations at a given temperature. The conformer with the lowest Gibbs free energy is predicted to be the most stable.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in determining the most stable conformer based on computational and experimental data.
References
- 1. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,3-Dimethylpiperidin-4-one and Other Piperidinone Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its conformational preorganization and the synthetic tractability of its derivatives make it an attractive starting point for the development of novel therapeutics. This guide provides a comparative analysis of 3,3-dimethylpiperidin-4-one against other key piperidinone analogs, offering insights into how subtle structural modifications can significantly impact their physicochemical properties and biological activities.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the piperidin-4-one ring profoundly influences key physicochemical parameters such as lipophilicity (logP) and basicity (pKa), which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited in publicly available literature, we can infer its properties in relation to other well-characterized piperidinones.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| This compound | C₇H₁₃NO | 127.18 | ~1.0-1.5 | ~8.0 | |
| Piperidin-4-one | C₅H₉NO | 99.13 | ~0.2 | ~7.8 | |
| 1-Methylpiperidin-4-one | C₆H₁₁NO | 113.16 | ~0.5 | ~7.6 | |
| 1,3-Dimethyl-4-piperidone | C₇H₁₃NO | 127.18 | ~0.8 | ~8.1 |
Note: Predicted logP and pKa values are estimations from computational models and may vary from experimental values.
The introduction of the gem-dimethyl group at the 3-position in this compound is expected to increase its lipophilicity compared to the unsubstituted piperidin-4-one. This modification can influence membrane permeability and interactions with hydrophobic pockets of target proteins. The N-methylation, as seen in 1-methylpiperidin-4-one and 1,3-dimethyl-4-piperidone, generally leads to a slight decrease in pKa compared to their secondary amine counterparts.
Biological Activity: A Landscape of Therapeutic Potential
Piperidin-4-one derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) activities. The nature and position of substituents on the piperidinone ring are critical determinants of their biological profiles.
While direct comparative studies featuring this compound are not extensively documented, the existing literature on substituted piperidin-4-ones provides a valuable framework for understanding its potential.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of piperidin-4-one derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown efficacy in reducing the growth of multiple hematological cancer cell lines.[1]
| Compound/Derivative Class | Cell Line(s) | Activity (IC₅₀/EC₅₀) | Reference |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929, MV-4-11 | 1-5 µM | [1] |
| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar | [2] |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | MCF-7, A2780, HT-29 | 0.31 - 5.62 µM | [3] |
The gem-dimethyl substitution in this compound could serve as a valuable structural motif for further derivatization to enhance anticancer potency and selectivity.
Antimicrobial Activity
Piperidin-4-one derivatives have also shown promise as antimicrobial agents.[4] Modifications at various positions of the piperidine ring have led to compounds with significant activity against both bacteria and fungi. The thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones, for example, have exhibited potent antimicrobial effects.[4]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other piperidinones) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissues.[9]
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells through the filter plate to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[9][10]
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.
Signaling Pathways and Experimental Workflows
The biological effects of piperidin-4-one derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anticancer activity can be linked to the induction of apoptosis through the p53 pathway.
Caption: Inhibition of MDM2-p53 interaction by piperidin-4-one derivatives.
The general workflow for screening and evaluating piperidin-4-one derivatives can be visualized as follows:
Caption: General workflow for piperidin-4-one derivative screening.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Stereochemical Characterization of N-formylpiperidin-4-ones
For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a cornerstone of rational drug design. The three-dimensional arrangement of atoms in N-formylpiperidin-4-ones dictates their interaction with biological targets, influencing efficacy and safety. This guide provides an objective comparison of modern analytical techniques for the stereochemical characterization of this important class of heterocyclic compounds, supported by experimental data and detailed protocols.
The N-formylpiperidin-4-one scaffold presents unique stereochemical challenges due to the conformational flexibility of the six-membered ring and the restricted rotation around the N-C(O) amide bond, which gives rise to cis and trans rotamers. A multi-faceted approach, combining spectroscopic, crystallographic, and computational methods, is often necessary for unambiguous stereochemical assignment.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for stereochemical elucidation depends on the specific information required, sample availability, and the nature of the stereoisomers. The following table summarizes the primary methods and their applications.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis of the piperidone ring, ratio of rotamers (cis/trans). | Non-destructive, provides detailed structural and dynamic information in solution. | Absolute configuration typically requires chiral derivatizing agents; peak overlap can complicate analysis. |
| Single-Crystal X-ray Diffraction | Unambiguous absolute and relative stereochemistry, bond lengths, bond angles, and solid-state conformation. | Considered the "gold standard" for absolute structure determination.[1] | Requires a single, high-quality crystal, which can be challenging to obtain; the conformation is in the solid state and may differ from the solution-state conformation. |
| Computational Modeling (DFT) | Prediction of stable conformers, relative energies of stereoisomers, and theoretical NMR parameters to aid in experimental data interpretation.[2] | Provides insights into conformational preferences and can help rationalize experimental observations.[2] | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
Conformational Landscape of N-formylpiperidin-4-ones
The stereochemistry of N-formylpiperidin-4-ones is largely defined by two key structural features: the conformation of the piperidin-4-one ring and the orientation of the N-formyl group.
-
Piperidin-4-one Ring Conformation: The piperidin-4-one ring typically adopts a chair conformation to minimize torsional strain.[3] However, the presence of the N-formyl group introduces partial double bond character to the N-C bond, leading to a planarization of the nitrogen atom. This can induce pseudoallylic strain, which may lead to a preference for a twist-boat conformation, particularly when bulky substituents are present at the C2 and C6 positions.
-
N-Formyl Group Rotamers: Due to the partial double bond character of the amide bond, rotation around the N-C(O) bond is restricted, leading to the existence of cis and trans rotamers. These rotamers are often observable as distinct sets of signals in the NMR spectrum.[4] The energy barrier to interconversion determines whether these species can be isolated or if they exist in a dynamic equilibrium.
References
Navigating the Maze: A Comparative Guide to In Silico ADMET Prediction for 3,3-Dimethylpiperidin-4-one Derivatives
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline. Promising candidates can falter in later stages due to unfavorable pharmacokinetic or toxicity profiles. In silico ADMET prediction offers a rapid and cost-effective approach to flag potential liabilities and guide the design of more viable drug candidates. This guide provides a comparative overview of predicted ADMET properties for various piperidin-4-one derivatives, offering insights into the likely profile of novel compounds such as 3,3-Dimethylpiperidin-4-one derivatives.
Comparative Analysis of Predicted ADMET Properties
The following tables summarize the in silico predicted ADMET properties for different series of piperidin-4-one derivatives. These predictions were generated using various computational tools, providing a multifaceted view of the potential pharmacokinetic and toxicity profiles.
Table 1: Physicochemical and Absorption Properties
| Derivative Series | Compound | Molecular Weight ( g/mol ) | logP | Water Solubility (logS) | Intestinal Absorption (%) | Caco-2 Permeability (nm/s) |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Compound I | 299.81 | 3.69 | -4.25 | 95.89 | 108.73 |
| Compound II | 368.69 | 4.67 | -5.48 | 95.66 | 101.21 | |
| Compound III | 368.69 | 4.67 | -5.48 | 95.66 | 101.21 | |
| Compound IV | 327.86 | 3.84 | -4.48 | 95.96 | 109.12 | |
| Compound V | 359.86 | 3.59 | -4.31 | 95.93 | 109.01 | |
| 2,6-Diaryl-3-(4-methylpiperazin-1-yl)piperidin-4-ones | Compound 2d | 433.58 | 3.82 | -4.71 | High | Likely High |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Title Compound | 455.57 | 6.03 | -7.74 | High | Likely High |
Table 2: Distribution and Metabolism Properties
| Derivative Series | Compound | Blood-Brain Barrier (BBB) Permeability | CNS Permeability | CYP2D6 Inhibition | Skin Sensitization |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Compound I | High | 0.48 | No | No |
| Compound II | High | 0.89 | No | No | |
| Compound III | High | 0.89 | No | No | |
| Compound IV | High | 0.53 | No | No | |
| Compound V | High | 0.35 | No | No | |
| 2,6-Diaryl-3-(4-methylpiperazin-1-yl)piperidin-4-ones | Compound 2d | N/A | N/A | N/A | N/A |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Title Compound | High | N/A | Inhibitor | N/A |
Table 3: Toxicity Predictions
| Derivative Series | Compound | AMES Mutagenicity | hERG Inhibition | Hepatotoxicity |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Compound I | Non-mutagen | Non-inhibitor | No |
| Compound II | Non-mutagen | Non-inhibitor | No | |
| Compound III | Non-mutagen | Non-inhibitor | No | |
| Compound IV | Non-mutagen | Non-inhibitor | No | |
| Compound V | Non-mutagen | Non-inhibitor | No | |
| 2,6-Diaryl-3-(4-methylpiperazin-1-yl)piperidin-4-ones | Compound 2d | N/A | N/A | N/A |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Title Compound | Non-mutagen | N/A | N/A |
N/A: Data not available in the cited literature.
Experimental Protocols: A Look Under the Hood of In Silico Prediction
The data presented above are the output of sophisticated computational models. Understanding the underlying methodologies is crucial for interpreting the results and appreciating their predictive power and limitations.
General Workflow for In Silico ADMET Prediction:
The process typically begins with the 2D or 3D structure of the molecule of interest. This structure is then used as input for various predictive models, which are often based on Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms, or pharmacophore modeling.
Caption: General workflow for in silico ADMET prediction.
Key Experimental (Computational) Protocols:
-
Aqueous Solubility (logS):
-
Input: The 2D structure of the compound is provided.
-
Descriptor Calculation: The software calculates a set of molecular descriptors (e.g., molecular weight, logP, topological polar surface area).
-
Model Application: A pre-trained regression model, often based on a large dataset of experimentally determined solubilities, is used to predict the logS value.
-
Output: The predicted logS value, indicating the compound's solubility in water.
-
-
Blood-Brain Barrier (BBB) Permeability:
-
Input: The 3D structure of the molecule is typically required.
-
Physicochemical Profiling: Key properties like logP, molecular weight, and polar surface area are calculated.
-
Model Prediction: A classification or regression model, trained on compounds with known BBB penetration, predicts whether the compound is likely to cross the BBB. Some models also provide a quantitative prediction (e.g., logBB).
-
Output: A qualitative (Yes/No) or quantitative prediction of BBB permeability.
-
-
Cytochrome P450 (CYP) Inhibition:
-
Input: The 3D structure of the compound.
-
Docking Simulation: The compound is computationally "docked" into the active site of specific CYP isoforms (e.g., CYP2D6, CYP3A4).
-
Scoring: The binding affinity and orientation are scored to predict the likelihood of inhibition.
-
QSAR/Machine Learning: Alternatively, models built on known inhibitors for each isoform are used to classify the new compound.
-
Output: A prediction of whether the compound is an inhibitor of specific CYP enzymes.
-
-
AMES Mutagenicity:
-
Input: The 2D structure of the molecule.
-
Substructure Analysis: The software screens for the presence of structural alerts (fragments known to be associated with mutagenicity).
-
Statistical Modeling: A statistical model (e.g., based on machine learning) trained on a large dataset of Ames test results provides a probabilistic prediction.
-
Output: A binary prediction (Mutagen/Non-mutagen).
-
-
hERG Inhibition:
-
Input: The 3D structure of the compound.
-
Pharmacophore Modeling: The compound is compared to a 3D pharmacophore model of known hERG blockers.
-
Docking and/or QSAR: Molecular docking into a homology model of the hERG channel or QSAR models based on known inhibitors are used to predict the inhibitory potential.
-
Output: A prediction of the likelihood of hERG channel inhibition.
-
Logical Pathway for ADMET-Informed Drug Design
The integration of in silico ADMET prediction into the drug design process follows a logical workflow aimed at optimizing for both efficacy and safety.
Safety Operating Guide
Navigating the Safe Disposal of 3,3-Dimethylpiperidin-4-one: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3,3-Dimethylpiperidin-4-one, a nitrogen-containing heterocyclic compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation[1]. Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.
In the event of a spill, immediately evacuate the area and remove all sources of ignition. Use a liquid-absorbent material, such as Chemizorb®, to contain the spill. The contaminated absorbent material must then be collected and disposed of as hazardous waste[1].
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, as well as institutional policies. It is generally classified as hazardous chemical waste and must not be disposed of down the drain or in regular trash[2][3].
-
Waste Identification and Classification:
-
Treat all unused or contaminated this compound as hazardous waste.
-
This compound is classified as a flammable liquid (Category 3)[1].
-
-
Containerization:
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include the words "Hazardous Waste" and the full chemical name: "this compound"[2]. Abbreviations are not permitted.
-
Clearly indicate the hazards by checking the appropriate pictograms (e.g., flammable, irritant)[2].
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator[2].
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator[5].
-
Segregate the container from incompatible materials, particularly strong oxidizing agents, acids, and bases[6].
-
Keep the container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames[1].
-
Ensure the container is kept closed at all times, except when adding waste[4][5].
-
-
Disposal Request and Pickup:
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Complete a hazardous waste pickup request form, providing a detailed list of the container's contents[2].
-
Quantitative Data Summary
For quick reference, the following table summarizes key hazard classifications for this compound.
| Hazard Classification | Category | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Flammable liquids | 3 | H226 | P501: Dispose of contents/ container to an approved waste disposal plant. |
| Skin irritation | 2 | H315 | - |
| Eye irritation | 2A | H319 | - |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335 | - |
Data sourced from the Sigma-Aldrich Safety Data Sheet for a similar compound.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 3,3-Dimethylpiperidin-4-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,3-Dimethylpiperidin-4-one. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed. Therefore, a comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes and aerosols. A face shield provides an additional layer of protection. |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated. While specific breakthrough times for this compound are not readily available, a conservative approach of frequent changes is advised. |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. | |
| Respiratory Protection | N95 Respirator or Higher | Required when dusts are generated. A properly fit-tested N95 respirator is the minimum recommendation. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary. |
Experimental Workflow for PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Donning PPE
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Donning Sequence: Proper technique in putting on (donning) PPE is crucial to prevent cross-contamination.[1]
-
Shoe Covers: Sit down and put on shoe covers, one at a time.
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.
-
Respirator: Perform a fit-check for your N95 respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[1]
-
B. Handling the Compound
-
Weighing: When weighing the solid compound, do so within a chemical fume hood or a balance enclosure to contain any dust.
-
Transfers: Use a spatula or other appropriate tool for solid transfers. For solutions, use a pipette or syringe.
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Cover the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[2] Do not let the product enter drains.[2]
C. Doffing PPE and Decontamination
-
Doffing Sequence: The removal of PPE (doffing) must be done carefully to avoid contaminating yourself.
-
Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[1]
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[1]
-
Eye Protection: Remove safety goggles or face shield from the back.[1]
-
Respirator: Remove the respirator without touching the front.[1]
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1]
-
Disposal Plan
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
Container Handling: Ensure waste containers are in good condition, properly capped, and stored in a designated satellite accumulation area.[3]
-
Disposal Method: Waste material must be disposed of in accordance with national and local regulations. It is recommended to use a licensed hazardous waste management company for disposal.[2] Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
